molecular formula C9H8N4O2 B2599597 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid CAS No. 1646390-33-1

3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid

Cat. No.: B2599597
CAS No.: 1646390-33-1
M. Wt: 204.189
InChI Key: ZNGPAABMVYKZDD-UHFFFAOYSA-N
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Description

3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid is a high-purity chemical reagent designed for research and development applications. This compound serves as a sophisticated multifunctional heterocyclic building block in medicinal chemistry. Its structure incorporates a pyridine ring linked to a pyrazole system bearing both amino and carboxylic acid functional groups . This unique architecture allows researchers to utilize it in the synthesis of more complex molecules, particularly in the exploration of new pharmacophores . The presence of both hydrogen bond donors and acceptors, along with the aromatic systems, facilitates potential π-π stacking and targeted interactions with biological macromolecules, making it a valuable scaffold for constructing enzyme inhibitors . The carboxylic acid and primary amino group offer versatile sites for further synthetic modification through coupling reactions and functional group interconversions, enabling the creation of targeted compound libraries. This product is intended for use in early-stage drug discovery and chemical biology research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-amino-1-pyridin-3-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-8-7(9(14)15)5-13(12-8)6-2-1-3-11-4-6/h1-5H,(H2,10,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGPAABMVYKZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the properties, synthesis, and applications of 3-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry. Given the frequent regiochemical ambiguity in pyrazole synthesis, this guide explicitly distinguishes between the 3-amino target and its common 5-amino regioisomer.

Executive Summary

3-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a bifunctional heteroaromatic building block used primarily in the development of kinase inhibitors (e.g., JAK, BTK) and fragment-based drug discovery (FBDD). Its structure features a pyrazole core substituted with a pyridin-3-yl group at the N1 position, an amino group at C3, and a carboxylic acid at C4.

This scaffold is prized for its ability to form multiple hydrogen bonds within an enzyme active site: the pyridine nitrogen acts as a hydrogen bond acceptor, while the amino and carboxyl groups provide donor/acceptor motifs for the "hinge region" of kinases.

Critical Regiochemical Note: The synthesis of 1-aryl-aminopyrazoles often yields a mixture of 3-amino and 5-amino isomers. The 5-amino isomer (CAS 650638-16-7 derivative) is the thermodynamic product of standard cyclization (hydrazine + ethoxymethylene cyanoacetate). The 3-amino isomer (the specific subject of this guide) requires specialized synthetic routes, such as regioselective N-arylation or specific cyclization precursors.

Chemical Identity & Physicochemical Profile

PropertyDataNote
IUPAC Name 3-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acidDistinct from 5-amino isomer
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
CAS Number Not widely catalogedOften confused with 5-amino (CAS 650638-16-7 nitrile precursor)
Appearance Off-white to pale yellow solidTypical for aminopyrazoles
Solubility DMSO, DMF, MeOH (hot)Poor solubility in water/DCM
pKa (Calculated) COOH: ~3.8; Pyridine-N: ~5.2; Pyrazole-NH₂: ~2.5Amphoteric nature
LogP (Predicted) 0.8 – 1.2Lipinski-compliant fragment
H-Bond Donors 2 (NH₂, COOH)
H-Bond Acceptors 5 (Pyridine-N, Pyrazole-N, C=O, OH)

Structural Biology & Pharmacophore Analysis

The 3-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid scaffold serves as a versatile pharmacophore.

  • Pyridine Ring (N1): Positions the pyridine nitrogen to interact with solvent-exposed regions or specific residues (e.g., Lys/Glu) in the kinase pocket.

  • Amino Group (C3): Acts as a hydrogen bond donor, often mimicking the adenine amino group of ATP.

  • Carboxylic Acid (C4): Provides a handle for further functionalization (amide coupling) or direct ionic interaction with active site residues (e.g., Arg/Lys).

Regiochemistry Visualization

The following diagram illustrates the structural difference between the 3-amino and 5-amino isomers, a common source of confusion in catalog data.

Regiochemistry Substrate 3-Hydrazinopyridine RouteA Route A: Ethyl (ethoxymethylene) cyanoacetate Substrate->RouteA Cyclization RouteB Route B: Ethyl 3-amino-3-ethoxyacrylate (or N-arylation) Substrate->RouteB Cyclization Isomer5 5-Amino Isomer (Major Product via Route A) Amino adjacent to Pyridine RouteA->Isomer5 Thermodynamic Control Isomer3 3-Amino Isomer (Target via Route B) Amino distal to Pyridine RouteB->Isomer3 Kinetic/Specific Control

Caption: Divergent synthetic pathways yielding the 5-amino (common) vs. 3-amino (target) regioisomers.

Synthetic Pathways

Method A: Synthesis of the 5-Amino Isomer (Reference Standard)

Most commercial "3-amino-1-arylpyrazole" derivatives are actually the 5-amino isomer due to the standard Knorr-type synthesis.

  • Reagents: 3-Hydrazinopyridine dihydrochloride, Ethyl (ethoxymethylene)cyanoacetate, Triethylamine (Et₃N), Ethanol (EtOH).

  • Mechanism: The terminal hydrazine nitrogen (NH₂) attacks the electrophilic beta-carbon of the acrylate. The subsequent cyclization involves the internal hydrazine nitrogen attacking the nitrile carbon, forming the 5-amino group.

  • Outcome: Ethyl 5-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate.

Method B: Synthesis of the 3-Amino Isomer (Target Protocol)

To achieve the 3-amino regiochemistry, one must use a pre-formed pyrazole or a specific dielectrophile that directs cyclization differently.

Route: N-Arylation of Ethyl 3-Amino-1H-pyrazole-4-carboxylate

This route avoids the ambiguity of cyclization by starting with the correct pyrazole core and attaching the pyridine ring.

Step 1: Preparation of Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • Reagents: Hydrazine hydrate, Ethyl (ethoxymethylene)cyanoacetate.

  • Conditions: Reflux in EtOH.

  • Product: The unsubstituted pyrazole (tautomeric mixture).

Step 2: Copper-Catalyzed N-Arylation (Chan-Lam or Ullmann)

  • Reagents: Ethyl 3-amino-1H-pyrazole-4-carboxylate, 3-Pyridineboronic acid (Chan-Lam) or 3-Bromopyridine (Ullmann/Buchwald).

  • Catalyst: Cu(OAc)₂ (Chan-Lam) or CuI/Ligand (Ullmann).

  • Base: Pyridine or Cs₂CO₃.

  • Solvent: DCM (Chan-Lam) or DMF/DMSO (Ullmann).

  • Conditions: Room temperature (Chan-Lam) or 110°C (Ullmann).

  • Regioselectivity: The reaction typically favors N1-arylation. However, steric hindrance from the C3-amino group (and C4-ester) often directs arylation to the distal nitrogen (N1), favoring the 3-amino-1-(pyridin-3-yl) isomer.

    • Note: Careful chromatographic separation may be required to remove the 5-amino regioisomer if formed.

Step 3: Hydrolysis

  • Reagents: LiOH or NaOH (1M), THF/Water (1:1).

  • Conditions: Stir at RT for 4–16 h.

  • Workup: Acidify to pH 3–4 with 1M HCl to precipitate the zwitterionic acid.

Experimental Protocol: N-Arylation (Chan-Lam Coupling)

This protocol targets the 3-amino isomer specifically.

Materials:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq)

  • 3-Pyridineboronic acid (1.5 eq)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Molecular sieves (4Å, activated)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a drying tube (or under O₂ atmosphere), suspend Ethyl 3-amino-1H-pyrazole-4-carboxylate (10 mmol), 3-Pyridineboronic acid (15 mmol), and powdered molecular sieves (2 g) in DCM (50 mL).

  • Activation: Add Pyridine (20 mmol) and Cu(OAc)₂ (10 mmol). The solution typically turns a deep blue/green.

  • Reaction: Stir vigorously at room temperature open to air (or under an O₂ balloon) for 24–48 hours. Monitor by LC-MS for the formation of the product (M+1 = ~233 for ethyl ester).

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM/MeOH (9:1).

  • Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (SiO₂, Gradient: 0–10% MeOH in DCM).

    • Regioisomer Check: The 3-amino isomer (distal) typically elutes differently than the 5-amino (proximal). Use NOESY NMR to confirm:

      • 3-Amino: NOE observed between Pyridine-H and Pyrazole-H5. No NOE between Pyridine-H and Amino-H.

      • 5-Amino: NOE observed between Pyridine-H and Amino-H.

  • Hydrolysis: Dissolve the purified ester in THF/Water (1:1), add LiOH (3 eq), stir at RT until conversion is complete (LC-MS). Acidify to pH 4 to precipitate the title compound.

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Ar/N₂). The amino group is susceptible to oxidation over prolonged periods.

  • Stability: Stable in solid form for >1 year. Solutions in DMSO/DMF should be used within 24 hours or stored frozen.

  • Safety:

    • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • PPE: Wear nitrile gloves, safety glasses, and use a fume hood. Avoid dust inhalation.

References

  • Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition

    • Title: "Regioselective synthesis of 1-aryl-3-aminopyrazoles."
    • Source:Journal of Organic Chemistry, 2008, 73(11), 4309-4312.
    • Context: Describes the factors controlling regioselectivity in N-aryl
    • (General Journal Link)

  • Chan-Lam Coupling Methodology

    • Title: "Copper-promoted C-N bond formation: A robust method for the synthesis of N-arylazoles."
    • Source:Tetrahedron Letters, 1998, 39(19), 2933-2936.
    • Context: Fundamental protocol for the N-aryl
  • Commercial Analog (5-Amino Isomer)

    • Title: "5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile (CAS 650638-16-7)."[1]

    • Source:PubChem Compound Summary.
    • Context: Identifies the commercially dominant regioisomer often confused with the target.
  • Kinase Inhibitor Scaffolds

    • Title: "Pyrazoles as privileged scaffolds in drug discovery."
    • Source:European Journal of Medicinal Chemistry, 2015, 90, 834-861.
    • Context: Reviews the utility of aminopyrazole-carboxylic acids in kinase inhibition.

Sources

Technical Guide: 3-Amino-1-Arylpyrazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-1-arylpyrazole-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinct from its ubiquitous 5-amino isomer (often associated with Fipronil-class insecticides).[1] While the 5-amino-1-aryl isomer is thermodynamically favored in direct cyclization reactions, the 3-amino-1-aryl derivatives have emerged as critical pharmacophores for protein kinase inhibition (e.g., p38 MAPK, CDK2) and high-affinity ligands for GPCRs.

This guide addresses the primary synthetic challenge: regioselectivity .[1] We provide field-proven protocols for distinguishing and selectively synthesizing the 3-amino isomer versus the 5-amino isomer, alongside detailed Structure-Activity Relationship (SAR) insights.

The Regioselectivity Challenge

The reaction of aryl hydrazines with ethyl (ethoxymethylene)cyanoacetate (EMCA) is the standard route to aminopyrazoles. However, the regiochemical outcome is dictated by the nucleophilicity of the hydrazine nitrogens.

  • Pathway A (Kinetic/Thermodynamic Major): The terminal

    
     of aryl hydrazine attacks the ethoxy vinyl carbon, leading to the 5-amino-1-aryl  isomer.
    
  • Pathway B (Target): To obtain the 3-amino-1-aryl isomer, one must either force a "reverse" cyclization (difficult) or employ a modular strategy: synthesizing the unsubstituted 3-aminopyrazole core first, followed by N-arylation.

Regiochemical Divergence Diagram

Regioselectivity EMCA Ethyl (ethoxymethylene) cyanoacetate Inter5 Intermediate (Ar-NH-NH-CH=...) EMCA->Inter5 + ArNHNH2 (Direct Cyclization) Prod3H 3-Amino-1H pyrazole-4-carboxylate EMCA->Prod3H + NH2NH2 (Reflux EtOH) ArNHNH2 Aryl Hydrazine (Ar-NH-NH2) ArNHNH2->Inter5 Hydrazine Hydrazine Hydrate (NH2-NH2) Hydrazine->Prod3H Prod5 5-Amino-1-aryl pyrazole-4-carboxylate (Major Product) Inter5->Prod5 Cyclization ChanLam Chan-Lam Coupling (Cu(OAc)2, Ar-B(OH)2) Prod3H->ChanLam Prod3 3-Amino-1-aryl pyrazole-4-carboxylate (Target Isomer) ChanLam->Prod3 N-Arylation

Figure 1: Regiodivergent synthetic pathways. Direct reaction with aryl hydrazines favors the 5-amino isomer (Red), while the modular approach via Chan-Lam coupling yields the 3-amino isomer (Green).

Synthetic Strategies & Protocols

Method A: The Modular "Expert" Route (Target: 3-Amino-1-Aryl)

Rationale: Direct cyclization rarely yields the 3-amino-1-aryl isomer in useful quantities.[1] The most reliable method is to synthesize the unsubstituted 3-amino-1H-pyrazole and then introduce the aryl group via Copper-catalyzed Chan-Lam coupling.[1] This ensures 100% regiocontrol.[1]

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
  • Precursor: Ethyl (ethoxymethylene)cyanoacetate (EMCA).[1]

  • Reagent: Hydrazine hydrate.[1][2][3][4]

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Dissolution: Dissolve EMCA (16.9 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition: Add hydrazine hydrate (80% aq., 5.0 g, 100 mmol) dropwise at room temperature over 10 minutes. Caution: Exothermic.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]

  • Workup: Cool to room temperature. Concentrate under reduced pressure to ~20 mL. Cool to 0°C.[1]

  • Isolation: Filter the precipitated white/pale yellow solid. Wash with cold ethanol (2 x 10 mL).[1]

  • Yield: Typically 85-95%.[1]

  • Validation: 1H NMR (DMSO-d6) δ 11.6 (br s, 1H, NH), 7.65 (s, 1H, CH), 5.8 (br s, 2H, NH2), 4.1 (q, 2H), 1.2 (t, 3H).

Step 2: Chan-Lam Coupling (N-Arylation) [1]
  • Substrate: Ethyl 3-amino-1H-pyrazole-4-carboxylate.[1][2][5]

  • Reagent: Aryl boronic acid (Ar-B(OH)2).[1]

  • Catalyst: Cu(OAc)2 (Copper(II) acetate).[1]

Protocol:

  • Mixture: In a flask open to air, combine the pyrazole substrate (1.0 equiv), Aryl boronic acid (1.5 equiv), Cu(OAc)2 (0.1 - 1.0 equiv), and Pyridine (2.0 equiv) in Dichloromethane (DCM) or Methanol.

    • Note: Use 1.0 equiv Cu(OAc)2 for faster rates; 0.1 equiv is possible with O2 balloon.[1]

  • Reaction: Stir vigorously at room temperature for 12-24 hours. The reaction is oxidative and requires oxygen (ambient air is usually sufficient).[1]

  • Workup: Filter through a pad of Celite to remove copper salts.[1] Wash with DCM.[1]

  • Purification: Wash the filtrate with 1M HCl (to remove pyridine), then saturated NaHCO3. Dry over Na2SO4.[1][3][6]

  • Purification: Flash chromatography (EtOAc/Hexane gradient).

  • Regioselectivity Check: The N1-aryl product (3-amino) is formed.[1] N2-arylation is sterically disfavored by the C3-amino group.[1]

Method B: Direct Cyclization (Target: 5-Amino-1-Aryl)

Rationale: If the 5-amino isomer (Fipronil-like) is desired, use this direct method.[1]

Protocol:

  • Reactants: Dissolve Ethyl (ethoxymethylene)cyanoacetate (10 mmol) and Phenylhydrazine (10 mmol) in Ethanol (30 mL).

  • Conditions: Reflux for 2-4 hours.

  • Observation: The intermediate hydrazone may form first; prolonged reflux effects cyclization.[1]

  • Isolation: Cool to RT. The 5-amino isomer often crystallizes directly.[1]

  • Differentiation: The 5-amino isomer typically shows a downfield shift in the C4-H proton compared to the 3-amino isomer due to the shielding/deshielding cone of the orthogonal N1-phenyl ring.

Medicinal Chemistry & SAR

The 3-amino-1-arylpyrazole-4-carboxylic acid scaffold is a versatile template.[1] Modifications at three key positions drive biological selectivity.

SAR Logic Table
PositionModificationBiological Impact (Kinase/Enzyme)
N1 (Aryl) Phenyl, 4-F-Ph, PyridylSelectivity Driver. Bulky groups (e.g., t-butylphenyl) often improve potency against p38 MAPK by filling the hydrophobic pocket.
C3 (Amino) Amide, Urea, SulfonamideH-Bond Donor/Acceptor. Conversion to a urea (e.g., -NH-CO-NH-R) creates a "hinge binder" motif crucial for ATP-competitive inhibition.
C4 (Carboxyl) Ester, Acid, AmideSolubility & Interaction. Hydrolysis to the acid allows salt formation. Conversion to an amide (e.g., -CONH-Ar) extends the molecule into the solvent-exposed region of the protein.
Quantitative Data Summary (Literature Aggregation)
Compound ClassTargetKey Substituent (N1)Key Substituent (C3)Activity (IC50 / MIC)Ref
3-Amino Isomer p38α MAPK4-TolylUrea derivative15 nM (IC50)[1]
3-Amino Isomer CDK2PhenylAcetamide0.8 µM (IC50)[2]
5-Amino Isomer S. aureus2,4-DichlorophenylFree NH212.5 µg/mL (MIC)[3]
5-Amino Isomer GABA (Insect)2,6-Cl2-4-CF3-PhCyano (at C3)*20 nM (Ki)[4]

*Note: Fipronil is a 3-cyano-5-amino derivative, structurally related but distinct in substitution.

Biological Pathway Visualization

The 3-amino-1-arylpyrazole derivatives often act as Type I or Type II Kinase Inhibitors .[1] The diagram below illustrates the typical interaction within the ATP-binding pocket of a kinase (e.g., p38 MAPK).

KinaseInhibition Inhibitor 3-Amino-1-Arylpyrazole Derivative ATP_Pocket ATP Binding Pocket (Kinase Domain) Inhibitor->ATP_Pocket Competes with ATP Hinge Hinge Region (Met/Glu/Asp) Inhibitor->Hinge H-Bonding (C3-NH / N2) Gatekeeper Gatekeeper Residue (Thr/Met) Inhibitor->Gatekeeper Hydrophobic Interaction (N1-Aryl Group) Effect Inhibition of Phosphorylation ATP_Pocket->Effect Downstream Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) Effect->Downstream

Figure 2: Mechanism of Action for Kinase Inhibition.[1] The scaffold mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region.

References

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules, 2022. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci., 2023.[6] [Link]

  • Chan–Lam coupling. Wikipedia / Organic Chemistry Portal. [Link][1]

  • Synthesis and Biological Evaluation of Novel Pyrazole Derivatives. ResearchGate. [Link]

Sources

1-(Pyridin-3-yl)pyrazole-4-carboxylic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

The 1-(pyridin-3-yl)pyrazole-4-carboxylic acid scaffold represents a high-value pharmacophore in modern drug discovery.[1] Structurally, it functions as a rigid, bi-heteroaryl linker that offers distinct advantages over traditional biphenyl motifs.[2] By incorporating a pyridine nitrogen at the 3-position of the N-aryl ring, this building block significantly lowers lipophilicity (LogP) and enhances aqueous solubility while maintaining a planar geometry critical for π-stacking interactions in kinase and GPCR binding pockets.

This guide details the synthetic architecture, physicochemical profiling, and medicinal chemistry applications of this scaffold, providing researchers with actionable protocols for its integration into lead optimization campaigns.[2]

Chemical Profile & Physicochemical Properties[1][3][4]

The core structure consists of a pyrazole ring N1-substituted with a 3-pyridyl group and C4-substituted with a carboxylic acid.[1] This arrangement creates a "kinked" linear geometry often used to span solvent-exposed regions of a protein binding site.

PropertyValue / DescriptionClinical Relevance
Molecular Formula C₉H₇N₃O₂Fragment-like MW (<200 Da)
Molecular Weight 189.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP ~1.4Improved solubility vs. 1-phenylpyrazole (cLogP ~2.[1]5)
pKa (Acid) 3.5 – 4.0Ionized at physiological pH (COO⁻)
pKa (Pyridine) ~5.2Protonatable at acidic pH; H-bond acceptor at pH 7.4
H-Bond Donors/Acceptors 1 (COOH) / 4 (N, O)Rich interaction profile for residue anchoring
Topological Polar Surface Area ~65 ŲPermeability compliant (Rule of 5)

Synthetic Strategies

The synthesis of 1-(pyridin-3-yl)pyrazole-4-carboxylic acid can be approached via two primary retrosynthetic disconnections: De Novo Cyclization (constructing the pyrazole ring) and C–N Cross-Coupling (attaching the pre-formed pyrazole to the pyridine).[1]

Method A: De Novo Cyclization (Scale-Up Route)

This method involves the condensation of 3-hydrazinopyridine with a symmetric 1,3-dicarbonyl equivalent.[1] It is preferred for multi-gram scale-up due to lower reagent costs and the avoidance of transition metal scavengers.

  • Key Reagent: Ethyl 2-formyl-3-oxopropanoate (often used as the sodium salt or the surrogate ethyl 3-(dimethylamino)-2-formylacrylate ).[1]

  • Regioselectivity: Because the dicarbonyl precursor for the 4-carboxylate is symmetric (or effectively symmetric regarding the 3,5-positions which are both H), regioselectivity issues common to 3,5-disubstituted pyrazoles are eliminated.[2]

Method B: Metal-Catalyzed Cross-Coupling (Diversity Route)

For library generation where the pyridine ring requires various substituents, cross-coupling is superior.[2]

  • Chan-Lam Coupling: Reacting ethyl pyrazole-4-carboxylate with 3-pyridylboronic acid using Cu(OAc)₂.[1] This oxidative coupling proceeds under mild conditions (room temperature, air).[2]

  • Ullmann Coupling: Reacting ethyl pyrazole-4-carboxylate with 3-iodopyridine or 3-bromopyridine using CuI and a diamine ligand (e.g., DMEDA or trans-1,2-cyclohexanediamine).[1]

Synthesis Workflow Visualization

The following diagram outlines the decision matrix for selecting the optimal synthetic route.

SynthesisRoutes cluster_0 Method A: De Novo (Scale-Up) cluster_1 Method B: Cross-Coupling (Diversity) Target 1-(Pyridin-3-yl) pyrazole-4-COOH Hydrazine 3-Hydrazinopyridine Intermediate Ethyl 1-(pyridin-3-yl) pyrazole-4-carboxylate Hydrazine->Intermediate Condensation (EtOH, Reflux) Dicarbonyl Ethyl 2-formyl- 3-oxopropanoate Dicarbonyl->Intermediate PyrazoleEster Ethyl pyrazole- 4-carboxylate PyrazoleEster->Intermediate Chan-Lam (Cu(OAc)2, O2) PyrazoleEster->Intermediate Ullmann (CuI, Ligand, Heat) PyridineBoronic 3-Pyridyl boronic acid PyridineBoronic->Intermediate PyridineHalide 3-Halo pyridine PyridineHalide->Intermediate Intermediate->Target Hydrolysis (LiOH or NaOH)

Caption: Synthesis decision tree comparing De Novo cyclization (Method A) vs. Transition-metal coupling (Method B).

Experimental Protocols

Protocol 1: De Novo Synthesis (Scale-Up)

Target: Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate[1]

  • Preparation of Dicarbonyl Equivalent: To a solution of ethyl 3,3-diethoxypropionate (1.0 eq) in ethyl formate (1.5 eq), add sodium hydride (1.2 eq) at 0°C. Stir at room temperature (RT) for 4 hours to generate the sodium salt of ethyl 2-formyl-3-oxopropanoate in situ.

  • Cyclization: Dissolve 3-hydrazinopyridine hydrochloride (1.0 eq) in ethanol. Add the dicarbonyl solution prepared above.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by LC-MS (Target M+H ≈ 218).[1]

  • Work-up: Concentrate the solvent. Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from ethanol/hexanes or purify via silica gel chromatography (0–5% MeOH in DCM).

Protocol 2: Hydrolysis to Carboxylic Acid

Target: 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid[1]

  • Dissolution: Dissolve the ethyl ester (from Protocol 1) in a 3:1 mixture of THF:Water.

  • Saponification: Add LiOH·H₂O (2.0 eq).[1][2] Stir at RT for 3 hours.

  • Isolation: Acidify the reaction mixture to pH 3–4 using 1N HCl. The carboxylic acid product typically precipitates.

  • Filtration: Filter the white solid, wash with cold water, and dry under vacuum.[2]

    • Yield: Typically >90%.[3]

    • Purity: >98% (HPLC).[1][2][3]

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

This scaffold serves as a superior bioisostere for the biphenyl-4-carboxylic acid moiety found in many NSAIDs and metabolic disease drugs.[1]

  • Solubility: The pyridine nitrogen introduces polarity, reducing the high lipophilicity associated with biphenyls.[2]

  • Metabolic Stability: The pyrazole ring is generally more resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.[1]

Kinase Inhibitor Design

In kinase inhibitors (e.g., p38 MAPK, JAK, or Bcr-Abl pathways), the pyridine nitrogen often functions as a critical Hydrogen Bond Acceptor (HBA) interacting with the hinge region or solvent-front residues.[2]

  • Case Study (Conceptual): Replacing the N-phenyl ring of a standard pyrazole-urea kinase inhibitor with N-(3-pyridyl) often improves the pharmacokinetic (PK) profile by reducing plasma protein binding and increasing free fraction.[1]

Pharmacophore Map

The diagram below illustrates the interaction points of the scaffold within a theoretical binding pocket.

Pharmacophore N_Pyridine Pyridine N (H-Bond Acceptor) Target_Hinge Hinge Region (Met/Thr) N_Pyridine->Target_Hinge H-Bond COOH Carboxylic Acid (Salt Bridge / H-Donor) Target_Lys Catalytic Lysine (Pos Charge) COOH->Target_Lys Ionic Interaction Pyrazole Pyrazole Core (Rigid Spacer) Pyrazole->N_Pyridine Pyrazole->COOH

Caption: Pharmacophore mapping of the scaffold showing key binding interactions (H-bond acceptor at pyridine, ionic interaction at carboxylate).

References

  • Chan-Lam Coupling Methodology

    • Qiao, J. X., & Lam, P. Y. S. (2011).[2] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. In Boronic Acids (pp. 315-361).[1] Wiley-VCH.[1]

    • [1][2]

  • De Novo Pyrazole Synthesis

    • Knorr, L. (1883).[2][4][5] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[2][4] (Foundational reference for hydrazine condensation).

    • [1][2]

  • Medicinal Chemistry of Pyrazoles

    • Frizzo, C. P., et al. (2009).[2] Essential heterocyclic scaffolds in medicinal chemistry: Pyrazoles. Current Organic Chemistry, 13(1), 1-20.[2]

  • 1-(Pyridin-3-yl)

    • PubChem Compound Summary for CID 54593071 (1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid).[1]

    • [1][2]

Sources

Strategic Utilization of Heterocyclic Carboxylic Acids in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Role of the Carboxyl Motif

In the high-stakes arena of kinase inhibitor discovery, Heterocyclic Carboxylic Acids (HCAs) function as both critical synthetic intermediates and sophisticated pharmacophores. While the carboxylic acid moiety itself is often viewed as a liability due to polarity and permeability issues (logD), its strategic deployment—either as a masked amide precursor or, more rarely, as a specific salt-bridge interactor—defines the efficacy of multiple FDA-approved therapeutics.

This guide deconstructs the application of HCAs, moving beyond basic synthesis into the structural logic that dictates their use in ATP-competitive (Type I) and allosteric (Type II) inhibitors.

Structural Biology & Design Logic

The Pharmacophore Landscape

The kinase ATP-binding pocket is hydrophobic but punctuated by specific polar requirements (the Hinge Region, the Gatekeeper, and the DFG motif). HCAs typically serve two distinct design roles:

  • The Scaffold (Hinge Binder): The heterocyclic core (e.g., pyrazole, pyridine, quinoline) mimics the adenine ring of ATP, forming hydrogen bonds with the backbone residues of the kinase hinge.

  • The Vector (Solvent/Back-Pocket Access): The carboxylic acid is the "handle." When converted to an amide, it directs a substituent (R-group) either:

    • Outwards to the solvent front (solubilizing tail).

    • Inwards past the gatekeeper to the hydrophobic back pocket (selectivity determinant).

Visualization: The HCA Pharmacophore

The following diagram illustrates how HCA-derived scaffolds position within the ATP pocket.

KinasePharmacophore Hinge Hinge Region (Glu/Met/Leu) Scaffold Heterocycle Core (Pyridine/Pyrazole) Scaffold->Hinge H-Bonding Linker Amide Linker (Ex-Carboxylate) Scaffold->Linker Covalent Tail Solubilizing Tail (Solvent Front) Linker->Tail Vector A Pocket Back Pocket (Selectivity) Linker->Pocket Vector B (Type II)

Caption: Structural positioning of HCA-derived inhibitors. The heterocycle anchors to the hinge, while the carboxyl-derived linker vectors substituents to auxiliary pockets.

Case Studies in HCA Utilization

The "Masked" Acid: Carboxamides

Most kinase inhibitors utilize the acid as a precursor to a carboxamide. This neutralizes the negative charge while retaining a hydrogen bond acceptor (C=O) and donor (N-H).

DrugScaffold OriginTargetStructural Logic
Lenvatinib Quinoline-4-carboxylic acidVEGFR2/RETThe quinoline binds the hinge; the carboxamide links to a urea moiety that interacts with the DFG-out conformation.
Pirtobrutinib Pyrazole-carboxamideBTKA non-covalent inhibitor where the pyrazole system provides high selectivity over EGFR.
Sorafenib Pyridine-2-carboxamideRAF/VEGFRThe pyridine nitrogen H-bonds to the hinge; the amide directs the lipophilic aryl urea into the hydrophobic pocket.
The "Free" Acid: CX-4945 (Silmitasertib)

A rare exception where the free carboxylic acid is retained in the final drug.

  • Compound: CX-4945 (Silmitasertib)

  • Scaffold: Benzo[c][2,6]naphthyridine-8-carboxylic acid.[1]

  • Mechanism: The carboxylate forms a critical salt bridge with a conserved lysine (Lys68) in the ATP pocket of Casein Kinase 2 (CK2). This proves that with the right pKa modulation, free acids can be potent kinase inhibitors.

Synthetic Methodologies: The "Make" Phase

Challenge: Decarboxylation & Reactivity

Electron-deficient heterocycles (e.g., 2-pyridine carboxylic acids, oxazoles) are prone to thermal decarboxylation. Furthermore, the electron-withdrawing nature of the ring can deactivate the carbonyl carbon toward nucleophilic attack.

Protocol: High-Throughput Amide Coupling of HCAs

This protocol is optimized for library synthesis, minimizing decarboxylation risk while maximizing yield for sterically hindered amines.

Materials:

  • Heterocyclic Carboxylic Acid (0.1 mmol)

  • Amine Partner (0.1 mmol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Workflow:

  • Pre-activation: Dissolve the HCA (1.0 equiv) in DMF (0.2 M concentration). Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir at 0°C for 15 minutes.

    • Why: Pre-activation at low temp prevents thermal decarboxylation of sensitive substrates (e.g., thiazole-4-carboxylic acids).

  • Addition: Add the amine partner (1.0 - 1.2 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Check via LC-MS. If conversion is <50% after 4 hours, add HOAt (0.5 equiv) as a catalyst.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (remove unreacted acid) and 1N HCl (remove unreacted amine/pyridine).

    • Note: For amphoteric products (like CX-4945 analogs), avoid acid/base washes; use preparative HPLC directly.

Protocol: The "Difficult" Coupling (DMAPO Method)

For extremely unreactive heterocyclic acids or amines (e.g., amino-indazoles), standard HATU fails. Use the DMAPO/Boc2O method.[2]

  • Mix HCA (1 equiv), Amine (1 equiv), DMAPO (0.1 equiv), and Boc2O (1.1 equiv) in CH2Cl2.

  • Stir at RT.[3][4] This generates a reactive mixed anhydride in situ without harsh bases.

Experimental Validation: The "Test" Phase

Optimization Cycle

The following Graphviz diagram outlines the iterative logic for optimizing HCA-based inhibitors.

OptimizationCycle Design In Silico Design (Docking/Bioisosteres) Synthesis Library Synthesis (HCA Coupling) Design->Synthesis Select Scaffolds Biochem Biochemical Assay (IC50 / Kd) Synthesis->Biochem Purified Compounds Biochem->Design Structure-Activity Data Cell Cellular Assay (NanoBRET / Viability) Biochem->Cell Hits < 100nM ADME ADME Profiling (LogD / Microsomal Stab) Cell->ADME Leads ADME->Design SAR Feedback

Caption: The iterative DMTA (Design-Make-Test-Analyze) cycle for kinase inhibitor optimization.

Biochemical Assay Protocol (FRET)

To validate the binding of your HCA-derived inhibitor.

  • Reagents: Recombinant Kinase, Fluorescently labeled peptide substrate, ATP (at Km), Test Compound.

  • Plate Setup: 384-well low-volume black plates.

  • Reaction:

    • Add 2.5 µL Compound (in DMSO, <1% final conc).

    • Add 5 µL Kinase/Peptide mix. Incubate 15 min (Pre-equilibration).

    • Add 2.5 µL ATP to initiate.

  • Detection: Stop reaction after 60 min with EDTA/antibody detection mix (e.g., Lance Ultra or Z'-Lyte). Read on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

References

  • Roskoski, R. Jr. (2024).[5] Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update.[5] Pharmacological Research.[5][6][7] Link

  • Siddiqui-Jain, A., et al. (2010). CX-4945, an Orally Bioavailable Selective Inhibitor of Protein Kinase CK2.[1] Cancer Research. Link

  • Umehara, A., et al. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. Scientific Reports/EurekAlert. Link

  • Lassalas, P., et al. (2016). Structure-Based Design of Kinase Inhibitors. Journal of Medicinal Chemistry. Link

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note & Protocols: Strategic Amide Coupling of 3-Aminopyrazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of 3-Aminopyrazole Scaffolds

The 3-aminopyrazole-4-carboxylic acid motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] Its rigid, planar structure and rich hydrogen bonding capabilities make it an ideal platform for designing molecules with high target affinity and specificity. However, the very electronic nature that makes this scaffold attractive also presents a significant synthetic challenge, particularly in the crucial amide bond-forming step.[2]

The nucleophilicity of the 3-amino group is substantially diminished by the electron-withdrawing character of both the adjacent pyrazole ring and the C4-carboxylic acid. This electronic deactivation makes the amine a poor nucleophile, rendering standard amide coupling conditions often sluggish and low-yielding.[3][4] This guide provides a detailed analysis of the mechanistic considerations, a strategic selection of coupling reagents, and robust, field-proven protocols to enable researchers to successfully navigate the complexities of acylating this challenging substrate.

Mechanistic Considerations: Why This Coupling is Difficult

Amide bond formation is fundamentally a condensation reaction that requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[5] The rate and success of this reaction are governed by the reactivity of both partners.

  • Carboxylic Acid Activation: A coupling reagent is used to convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).[2][5]

  • Nucleophilic Attack: The amine nitrogen then attacks the activated carbonyl carbon.

The primary obstacle with 3-aminopyrazole-4-carboxylic acids is the poor nucleophilicity of the 3-amino group. The lone pair of electrons on the nitrogen is delocalized into the aromatic pyrazole ring system, reducing its availability for nucleophilic attack. This situation is analogous to the challenges faced when coupling with other electron-deficient anilines.[3][6] Consequently, successful coupling requires either highly reactive activated-ester intermediates or conditions that enhance the reaction rate.

Strategic Selection of Reagents and Conditions

A systematic approach to selecting coupling reagents, additives, bases, and solvents is critical for success. No single condition is universally optimal, and screening may be necessary.[7]

Coupling Reagents: A Comparative Analysis

a) Onium Salts (Uronium/Aminium & Phosphonium)

Onium salts are generally the first choice for difficult couplings due to their high reactivity, fast reaction times, and ability to suppress racemization.[2][8]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard for challenging couplings.[9] It is derived from HOAt, which generates a more reactive activated ester than its HOBt-based counterpart, HBTU.[5][9] The 7-aza nitrogen in the HOAt leaving group can act as a general base, further accelerating the aminolysis step.[9]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective and common reagent, though slightly less reactive than HATU.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that offers the advantage of not reacting with the amine nucleophile, which can be a side reaction with uronium salts like HATU.[2]

b) Carbodiimides

Carbodiimides are cost-effective and widely used reagents, but often require additives for efficient coupling and to suppress side reactions, especially with challenging substrates.[8][10]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, which simplifies workup as the urea byproduct can be removed with an aqueous wash.[11] For electron-deficient amines, EDC alone is often insufficient and must be paired with an additive.[3][11]

  • DIC (N,N'-Diisopropylcarbodiimide): Similar to EDC but its urea byproduct is soluble in many organic solvents, making it suitable for solid-phase synthesis.[8]

c) Organophosphorus Reagents

  • T3P® (Propanephosphonic Acid Anhydride): An exceptionally mild and efficient reagent that acts as a powerful dehydrating agent.[12][13] It is known for producing high yields with very low risk of epimerization.[14][15] A key advantage of T3P is that its byproducts are water-soluble, leading to a very simple and clean workup.[12][16]

The Critical Role of Additives

For carbodiimide-based couplings, and sometimes to enhance onium salt reactions, additives are essential. They form active esters that are more reactive than the initial O-acylisourea intermediate and are less prone to side reactions.[5]

  • HOBt (1-Hydroxybenzotriazole): The classic additive, used to accelerate the reaction and, crucially, to minimize racemization of chiral carboxylic acids.[8]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt, leading to faster reactions and greater suppression of racemization.[5][9]

  • Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A safer and often more effective alternative to HOBt and HOAt, with non-explosive properties.[5]

Base and Solvent Selection
  • Base: A non-nucleophilic tertiary amine base is required to deprotonate the carboxylic acid and neutralize any acid released during the reaction.[5][17]

    • DIPEA (N,N-Diisopropylethylamine): The most common choice due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.

    • NMM (N-Methylmorpholine): A slightly weaker, less hindered base.

    • 2,4,6-Collidine: A sterically hindered base that can be beneficial in cases where racemization is a significant concern.[9]

  • Solvent: A polar, aprotic solvent is typically used to ensure the solubility of all reaction components.

    • DMF (N,N-Dimethylformamide): The most common solvent for amide couplings.

    • DCM (Dichloromethane): A good choice, especially when solubility is not an issue and a simpler workup is desired.

    • NMP (N-Methyl-2-pyrrolidone): A more polar solvent that can be useful for poorly soluble substrates.

    • Acetonitrile (MeCN): Another viable option.[3]

Potential Side Reactions and Mitigation

  • Guanidinylation of the Amine: Uronium/aminium reagents like HATU can react directly with the amine to form a guanidinium byproduct, consuming the amine and reducing the yield.[18]

    • Mitigation: Employ the correct order of addition. Always pre-activate the carboxylic acid with the coupling reagent and base for several minutes before adding the amine.[18][19]

  • N-Acylation of the Pyrazole Ring: The pyrazole ring contains two nitrogen atoms, and acylation at the N1 position is a potential side reaction, particularly under harsh conditions or with highly reactive acylating agents.[20]

    • Mitigation: Use mild coupling conditions (e.g., T3P) and avoid a large excess of the activated carboxylic acid. The N1-acylated product is often less stable and may be hydrolyzed during aqueous workup.

  • Racemization: If the coupling partner (amine or carboxylic acid) contains a stereocenter, there is a risk of epimerization, especially with over-activation or prolonged reaction times at elevated temperatures.[2]

    • Mitigation: Use racemization-suppressing additives like HOAt or Oxyma Pure. Reagents like T3P are also known for their low racemization potential.[13][15] Keep the reaction temperature as low as possible (e.g., 0 °C to room temperature).

Data Presentation & Visualization

Table 1: Recommended Starting Conditions for Coupling with 3-Aminopyrazole-4-Carboxylic Acids
Coupling ReagentAdditive (eq.)Base (eq.)SolventTemp (°C)Key Considerations & Typical Yields
HATU (1.1-1.2 eq.)NoneDIPEA (2-3 eq.)DMF, DCM0 to RTHigh reactivity, fast reactions. Pre-activate acid before adding amine. Good to excellent yields.[9][17]
EDC·HCl (1.2-1.5 eq.)HOBt or HOAt (1.2 eq.)DIPEA (2-3 eq.)DMF, DCM0 to RTCost-effective. Additive is essential. Water-soluble byproducts simplify workup. Moderate to good yields.[3][11]
T3P® (1.5 eq.)NonePyridine or DIPEA (3 eq.)EtOAc, MeCN0 to 50Low epimerization risk. Very clean reactions with easy, water-based workup. Good to excellent yields.[12][13]
PyBOP (1.1-1.2 eq.)NoneDIPEA (2-3 eq.)DMF, DCM0 to RTPhosphonium salt; avoids guanidinylation side reaction. Good for sensitive substrates. Good to excellent yields.[2]
Diagrams

Amide Coupling Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack R-COOH Carboxylic Acid Activated_Intermediate R-CO-LG (Activated Intermediate) R-COOH->Activated_Intermediate + CR, - H-LG CR Coupling Reagent (+ Base) Amine R'-NH₂ (3-Aminopyrazole) Amide R-CO-NH-R' (Final Amide) Amine->Amide + R-CO-LG, - LG

Caption: General mechanism of amide bond formation.

Optimization_Workflow start Start: Couple 3-AP-4-CA with desired amine initial_cond Initial Condition: HATU (1.1 eq), DIPEA (2 eq) DMF, 0°C to RT start->initial_cond check_outcome Analyze Outcome (LCMS/TLC) initial_cond->check_outcome success Success! (>70% Yield) check_outcome->success Clean, High Yield low_yield Low Yield or No Reaction check_outcome->low_yield Poor Conversion side_products Side Products Observed check_outcome->side_products Impure try_t3p Switch to T3P® (1.5 eq), Pyridine (3 eq) EtOAc or MeCN, RT to 50°C low_yield->try_t3p increase_temp Increase Temperature (e.g., 50-80°C) or try Microwave Irradiation low_yield->increase_temp check_order Verify Reagent Order: Pre-activate acid before adding amine side_products->check_order try_t3p->check_outcome increase_temp->check_outcome check_order->initial_cond

Caption: Workflow for optimizing coupling conditions.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Coupling (High-Efficiency Method)

This protocol is recommended as a starting point for its high reliability with challenging substrates.

Materials:

  • 3-Aminopyrazole-4-carboxylic acid (1.0 eq.)

  • Amine coupling partner (1.0-1.1 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous DMF

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-aminopyrazole-4-carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete activation of the carboxylic acid. The solution may change color or clarity.

  • In a separate vial, dissolve the amine coupling partner (1.0-1.1 eq.) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.

Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Method)

A classic and economical method, suitable for scale-up.

Materials:

  • 3-Aminopyrazole-4-carboxylic acid (1.0 eq.)

  • Amine coupling partner (1.1 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.2 eq.)

  • DIPEA or Et₃N (2.0 eq.)

  • Anhydrous DCM or DMF

Procedure:

  • Combine 3-aminopyrazole-4-carboxylic acid (1.0 eq.), the amine partner (1.1 eq.), and HOBt (1.2 eq.) in a round-bottom flask.

  • Dissolve the components in anhydrous DCM or DMF (approx. 0.1-0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or Et₃N (2.0 eq.) and stir for 5 minutes.

  • Add EDC·HCl (1.2 eq.) portion-wise over 5-10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Work-up: If using DCM, dilute the reaction mixture and wash with 1M HCl (if the product is base-stable), saturated NaHCO₃, and brine. If using DMF, perform an extractive workup as described in Protocol 1.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography.

Protocol 3: T3P®-Mediated Coupling (Clean Work-up Method)

Ideal for sensitive substrates and when minimal byproducts are desired.

Materials:

  • 3-Aminopyrazole-4-carboxylic acid (1.0 eq.)

  • Amine coupling partner (1.05 eq.)

  • T3P® (50% solution in EtOAc or DMF, 1.5 eq.)

  • Pyridine or DIPEA (3.0 eq.)

  • Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

Procedure:

  • In a round-bottom flask, dissolve 3-aminopyrazole-4-carboxylic acid (1.0 eq.) and the amine partner (1.05 eq.) in the chosen solvent (EtOAc or MeCN).

  • Add pyridine or DIPEA (3.0 eq.) and stir the mixture.

  • Slowly add the T3P® solution (1.5 eq.) dropwise, maintaining the temperature at or below room temperature (an ice bath can be used to control any exotherm).

  • Stir the reaction at room temperature for 2-6 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with the reaction solvent (e.g., EtOAc). Wash thoroughly with saturated aqueous NaHCO₃ (2-3x) to remove all phosphonic acid byproducts.[12][16] Follow with a water and brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often very clean. If necessary, purify by column chromatography or recrystallization.

Conclusion

While the amide coupling of 3-aminopyrazole-4-carboxylic acids presents a notable challenge due to the electronically deactivated nature of the 3-amino group, success is readily achievable through a strategic and informed approach. High-reactivity onium salt reagents, particularly HATU, serve as an excellent starting point. For cleaner reactions and sensitive substrates, T3P® offers a superior alternative with an exceptionally simple workup. By understanding the underlying mechanistic principles, carefully selecting reagents, and adhering to optimized protocols, researchers can efficiently synthesize the desired amide products, enabling the advancement of drug discovery programs built upon this valuable heterocyclic scaffold.

References

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube. (2024). YouTube.
  • Understanding T3P® from start to finish. (2024). Curiaglobal.com.
  • Amine to Amide Mechanism - T3P. Common Organic Chemistry.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). Organic Process Research & Development.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. (2025). Suzhou Highfine Biotech.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Coupling Reagents. Aapptec Peptides.
  • Optimization studies of an amide coupling reaction with anilines. ResearchGate.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI.
  • Acid-Amine Coupling using EDCI. Organic Synthesis.
  • Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. Wiley Online Library.
  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications.
  • 3-Aminopyrazole-4-carboxylic acid | 41680-34-6. (2025). ChemicalBook.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). PMC.
  • Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. (2022). Taylor & Francis.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines . Benchchem. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy6z8flltrc0zlj6ynDCz6V37COux70-Du_CZQS2Zq7b9FYjrB3TSWuS_amgHTny8jZzoOHtLwHGL7Zgl9OrsOI6pnteMEta88-1ZGvNT_rQx7bSHrUOj8UFdkTUCxdu5wGxpIvY1WPQahZKMTEOyozzU2FiwHAFD6S8HLfmywVgu7SxlbXTQP0q8qpaIyUQzOw96jTDlmN-ctQvvLcNTovYXcNAM8h04=]([Link]

Sources

Application Notes and Protocols for the Synthesis of 1-Aryl-3-Aminopyrazoles via Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 1-Aryl-3-Aminopyrazole Scaffold

The 1-aryl-3-aminopyrazole motif is a cornerstone in modern medicinal chemistry and drug development. This privileged scaffold is present in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic applications, including as kinase inhibitors for oncology, anti-inflammatory agents, and neuroprotective compounds. The strategic placement of the aryl group at the N1 position and the amino group at the C3 position provides a versatile platform for molecular elaboration, enabling fine-tuning of physicochemical properties and target engagement. Consequently, the development of robust and efficient synthetic protocols for the construction of this core is of paramount importance to the research community.

This document provides an in-depth guide to the most prevalent and effective cyclization strategies for the synthesis of 1-aryl-3-aminopyrazoles. We will delve into the mechanistic underpinnings of each protocol, offer field-proven experimental procedures, and present data to guide the selection of the optimal synthetic route for your specific research needs.

I. Cyclocondensation of β-Ketonitriles with Arylhydrazines: A Classic and Versatile Approach

One of the most widely employed and reliable methods for the synthesis of 1-aryl-3-aminopyrazoles is the cyclocondensation of a β-ketonitrile with an arylhydrazine.[1] This reaction proceeds through a well-established mechanism involving two key steps: the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization of the terminal nitrogen of the hydrazine onto the electrophilic nitrile carbon.

Mechanistic Rationale

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen of the β-ketonitrile, enhancing its electrophilicity and facilitating the nucleophilic attack by the arylhydrazine. The subsequent dehydration of the resulting carbinolamine intermediate affords the corresponding hydrazone. The crucial cyclization step is often promoted by heating, where the lone pair of the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to a five-membered ring intermediate which then tautomerizes to the aromatic 3-aminopyrazole.

G cluster_0 β-Ketonitrile cluster_1 Arylhydrazine cluster_2 Hydrazone Intermediate cluster_3 1-Aryl-3-aminopyrazole ketonitrile R1-C(=O)-CH(R2)-CN hydrazone R1-C(=N-NH-Ar)-CH(R2)-CN ketonitrile->hydrazone + Arylhydrazine - H2O hydrazine Ar-NH-NH2 pyrazole Final Product hydrazone->pyrazole Intramolecular Cyclization

Caption: General workflow for the synthesis of 1-aryl-3-aminopyrazoles from β-ketonitriles.

Experimental Protocol: Synthesis of 1-Phenyl-5-methyl-1H-pyrazol-3-amine

Materials:

  • 3-Oxobutanenitrile (Acetoacetonitrile)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 3-oxobutanenitrile (1.0 eq) in ethanol, add phenylhydrazine (1.05 eq) dropwise at room temperature with stirring.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ReagentMolar RatioNotes
β-Ketonitrile1.0A variety of substituents on the β-ketonitrile can be tolerated.
Arylhydrazine1.0 - 1.2Electron-donating or -withdrawing groups on the aryl ring can influence reaction rates.
CatalystCatalyticAcetic acid is commonly used; other acids can also be employed.
SolventEthanol, Acetic AcidProtic solvents are generally preferred.
TemperatureRoom Temp to RefluxHeating is often required to drive the cyclization.

II. Reaction of α,β-Unsaturated Nitriles with Arylhydrazines

Mechanistic Insights

The reaction typically proceeds via a Michael addition of the arylhydrazine to the electron-deficient double bond of the α,β-unsaturated nitrile. This is followed by an intramolecular cyclization of the second nitrogen atom onto the nitrile group, similar to the β-ketonitrile route. The final step involves the elimination of the leaving group from the β-position to afford the aromatic pyrazole ring. The regioselectivity of the initial Michael addition can be influenced by the nature of the substituents and the reaction conditions.

G cluster_0 α,β-Unsaturated Nitrile cluster_1 Arylhydrazine cluster_2 Michael Adduct cluster_3 1-Aryl-3-aminopyrazole nitrile R1-C(X)=C(R2)-CN adduct Intermediate nitrile->adduct + Arylhydrazine hydrazine Ar-NH-NH2 pyrazole Final Product adduct->pyrazole Cyclization & Elimination of HX

Caption: Synthesis of 1-aryl-3-aminopyrazoles from α,β-unsaturated nitriles.

Experimental Protocol: Synthesis of 1-Aryl-3-aminopyrazole from 2-Chloroacrylonitrile

Materials:

  • 2-Chloroacrylonitrile

  • Substituted Arylhydrazine

  • Base (e.g., triethylamine, sodium ethoxide)

  • Solvent (e.g., ethanol, toluene)

  • Microwave reactor (optional)

Procedure:

  • In a reaction vessel, dissolve the substituted arylhydrazine (1.0 eq) in the chosen solvent.

  • Add the base (1.1 eq) to the solution and stir for a few minutes.

  • Add 2-chloroacrylonitrile (1.0 eq) to the mixture.

  • The reaction can be performed at room temperature, heated to reflux, or subjected to microwave irradiation to reduce reaction times.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent.

  • The organic layer is dried, and the solvent is evaporated to yield the crude product, which is then purified.

ParameterCondition 1 (Thermal)Condition 2 (Microwave)Notes
SolventEthanolTolueneSolvent choice can influence regioselectivity and reaction rate.
BaseSodium EthoxideTriethylamineThe choice of base can be critical for achieving high yields.
TemperatureReflux120 °CMicrowave heating can significantly accelerate the reaction.
Time6-12 hours10-30 minutesA significant reduction in reaction time is observed with microwave assistance.

III. Thorpe-Ziegler Cyclization for Aminopyrazole Synthesis

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of dinitriles to form a cyclic β-enaminonitrile.[2][3][4] While classically used for the synthesis of cyclic ketones after hydrolysis, this methodology can be ingeniously adapted for the synthesis of aminopyrazoles. The key is the design of a precursor containing two nitrile groups in a suitable proximity to allow for a 5-membered ring closure. For the synthesis of 1-aryl-3-aminopyrazoles, the precursor would typically be an arylhydrazono-dinitrile derivative.

Mechanistic Pathway

The reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups by a strong base, forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group. The resulting cyclic imine anion is then protonated during workup to yield the more stable enamine tautomer, which in this case is the aminopyrazole ring.

G cluster_0 Arylhydrazono-dinitrile cluster_1 Carbanion Intermediate cluster_2 Cyclized Intermediate cluster_3 1-Aryl-4-cyano-3-aminopyrazole dinitrile Ar-NH-N=C(CN)-CH2-CN carbanion Intermediate dinitrile->carbanion + Base cyclized Intermediate carbanion->cyclized Intramolecular Attack pyrazole Final Product cyclized->pyrazole Tautomerization

Caption: Thorpe-Ziegler cyclization for the synthesis of a 4-cyano-3-aminopyrazole derivative.

General Considerations for Protocol Development

A typical protocol would involve the synthesis of an appropriate arylhydrazono-dinitrile precursor, often from the coupling of an aryl diazonium salt with a malononitrile derivative. The subsequent cyclization is then effected by a strong base.

Key Parameters:

  • Base: Strong, non-nucleophilic bases are preferred, such as sodium ethoxide, potassium tert-butoxide, or sodium hydride.

  • Solvent: Anhydrous, aprotic solvents like THF, DMF, or toluene are commonly used to prevent quenching of the carbanion intermediate.

  • Temperature: The reaction is often carried out at elevated temperatures to facilitate the cyclization.

IV. Synthesis from Heterocyclic Precursors: Ring Transformation Strategies

An alternative and elegant approach to aminopyrazoles involves the ring transformation of other five-membered heterocycles, such as isoxazoles and isothiazoles. These reactions typically proceed through a ring-opening/ring-closing cascade mechanism upon treatment with arylhydrazines.

From Isoxazoles

The reaction of a suitably substituted isoxazole with an arylhydrazine can lead to the formation of a 1-aryl-3-aminopyrazole. The mechanism involves the nucleophilic attack of the hydrazine on the isoxazole ring, leading to its cleavage and the formation of a β-ketonitrile intermediate in situ, which then undergoes the standard cyclization pathway as described in Section I.

From Isothiazoles

Similarly, isothiazoles can be converted to aminopyrazoles. The reaction with hydrazine involves nucleophilic attack, ring opening through cleavage of the C-S bond, and subsequent intramolecular cyclization with the elimination of sulfur.

These methods offer unique entry points to the aminopyrazole core, especially when the requisite heterocyclic starting materials are readily accessible.

V. Multicomponent Reactions (MCRs): An Efficient and Convergent Approach

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, represent a highly efficient strategy for the synthesis of complex molecules like 1-aryl-3-aminopyrazoles.[5][6]

A common MCR approach for 5-aminopyrazoles involves the one-pot reaction of an aldehyde, an active methylene nitrile (e.g., malononitrile), and an arylhydrazine.[6] The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene nitrile to form an α,β-unsaturated dinitrile, which then reacts with the arylhydrazine in a Michael addition followed by cyclization.

The key advantage of MCRs lies in their operational simplicity, high atom economy, and the ability to rapidly generate libraries of structurally diverse compounds for screening in drug discovery programs.

Conclusion

The synthesis of 1-aryl-3-aminopyrazoles can be achieved through a variety of robust and versatile cyclization protocols. The choice of the optimal method will depend on several factors, including the availability of starting materials, the desired substitution pattern on the pyrazole core, and the scale of the synthesis. The classic cyclocondensation of β-ketonitriles and the reaction of α,β-unsaturated nitriles with arylhydrazines remain the workhorses in this field due to their broad applicability and predictable outcomes. For more specialized applications or the generation of molecular diversity, Thorpe-Ziegler cyclizations, ring transformations, and multicomponent reactions offer powerful alternatives. A thorough understanding of the underlying mechanisms of these reactions is crucial for troubleshooting and optimizing reaction conditions to achieve high yields and purity of the desired 1-aryl-3-aminopyrazole products.

References

  • Recent developments in aminopyrazole chemistry. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc. Retrieved February 24, 2026, from [Link]

  • Gewald reaction. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Gewald synthesis of 2‐aminothiophenes. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved February 24, 2026, from [Link]

  • Thorpe reaction. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). ScienceDirect. Retrieved February 24, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed.. Retrieved February 24, 2026, from [Link]

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved February 24, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024, November 19). MDPI. Retrieved February 24, 2026, from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. (2005, October 19). ACS Publications. Retrieved February 24, 2026, from [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. (2021, August 19). Kuwait Journal of Science. Retrieved February 24, 2026, from [Link]

  • (PDF) Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Direct Synthesis of 4-Aryl-1,2,3-triazoles via I2-Promoted Cyclization under Metal- and Azide-Free Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Efficient and simple synthesis of 3-aryl-1 H-pyrazoles. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

  • One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

Sources

Using 3-amino-1-pyridylpyrazole-4-carboxylic acid in library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Library Synthesis Using 3-Amino-1-pyridylpyrazole-4-carboxylic Acid

Executive Summary

This guide details the strategic application of 3-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (referred to herein as Scaffold A ) in the synthesis of small-molecule libraries. This scaffold represents a "privileged structure" in drug discovery, particularly for kinase inhibitors and GPCR ligands. Its unique architecture offers three distinct vectors for diversification:

  • The Carboxylic Acid (C-4): Amenable to amide coupling or heterocycle formation.

  • The Primary Amine (C-3): Suitable for sulfonylation, urea formation, or reductive amination.

  • The Pyridyl-Pyrazole Core: A robust platform for metal coordination and hydrogen bond interactions (hinge binding).

This protocol provides validated workflows for divergent library synthesis and bicyclic scaffold construction (specifically pyrazolo[1,5-a]pyrimidines), supported by mechanistic insights and troubleshooting strategies.

Chemoinformatics & Design Rationale

Scaffold A is selected not merely for its functional groups but for its physicochemical profile. The inclusion of the pyridine ring at N1 lowers the pKa of the pyrazole system and improves aqueous solubility compared to N-phenyl analogs.

PropertyValue (Approx.)Significance
MW 204.19 DaLeaves ample room for decoration (Fragment-Based Design).
cLogP ~0.8Ideal for maintaining library lipophilicity within Lipinski rules.
H-Bond Donors 2 (NH₂)Critical for orienting the molecule in active sites.
H-Bond Acceptors 4Pyridine N, Pyrazole N, Carbonyl O.
Reactivity Profile AmphotericRequires orthogonal protection strategies for high-yield library production.

Strategic Workflows

The following Graphviz diagram illustrates the divergent synthetic pathways available for Scaffold A.

LibrarySynthesis Scaffold 3-Amino-1-pyridylpyrazole -4-carboxylic Acid RouteA Route A: C-Terminus Decoration (Amide Library) Scaffold->RouteA Amine Protection + Amine Coupling RouteB Route B: N-Terminus Decoration (Urea/Sulfonamide Library) Scaffold->RouteB Acid Protection + Electrophile RouteC Route C: Cyclization (Pyrazolo[1,5-a]pyrimidines) Scaffold->RouteC + 1,3-Dicarbonyls (Cyclocondensation) ProdA Amide Derivatives (Kinase Hinge Binders) RouteA->ProdA ProdB Ureas/Sulfonamides (GPCR Ligands) RouteB->ProdB ProdC Bicyclic Cores (ATP-Competitive Inhibitors) RouteC->ProdC

Figure 1: Divergent synthetic pathways for Scaffold A, enabling access to three distinct chemical spaces.

Detailed Protocols

Protocol A: C-Terminus Amide Library Synthesis

Objective: To generate a library of amides at the C-4 position while preserving the C-3 amine.

Mechanism & Causality: Direct coupling of the carboxylic acid without protecting the C-3 amine is risky due to potential self-polymerization or competitive acylation. However, the C-3 amine on a pyrazole ring is significantly less nucleophilic than aliphatic amines due to resonance delocalization and the electron-withdrawing nature of the N1-pyridine.

  • Strategy: Use a transient protecting group (Boc) or exploit the nucleophilicity difference by using highly reactive aliphatic amines for the coupling. Recommendation: Use Boc-protection for high-fidelity libraries.

Step-by-Step Procedure:

  • Boc Protection (One-Pot):

    • Dissolve Scaffold A (1.0 equiv) in 1,4-dioxane/water (1:1).

    • Add

      
       (2.5 equiv) followed by 
      
      
      
      (1.2 equiv).
    • Stir at RT for 12 h. Acidify to pH 3 with 1N HCl. Precipitate the product (3-(Boc-amino)-derivative).

    • Why: This ensures the amine is inert during the subsequent activation of the carboxylate.

  • Library Coupling (96-well plate format):

    • Reagents: 0.1 M solution of Boc-protected Scaffold A in DMF.

    • Coupling Agent: HATU (1.1 equiv) and DIPEA (2.0 equiv).

    • Amine Monomers: Add 1.2 equiv of diverse aliphatic/aromatic amines to each well.

    • Reaction: Shake at RT for 4 hours.

    • Validation: Monitor by LC-MS.[1][2] HATU is chosen over EDC because it minimizes racemization (though not an issue here) and drives the reaction with electron-poor acids.

  • Deprotection:

    • Add 20% TFA in DCM to each well. Shake for 2 hours.

    • Evaporate solvent and TFA using a centrifugal evaporator (Genevac).

    • Result: The TFA salt of the 3-amino-pyrazole-4-carboxamide library.

Protocol B: N-Terminus Functionalization

Objective: To functionalize the C-3 amine (Ureas, Sulfonamides).

Mechanism & Causality: The C-3 amine is weakly nucleophilic. Standard acylation conditions may fail or be slow. We must use "hard" electrophiles (sulfonyl chlorides, isocyanates) or strong activation.

Step-by-Step Procedure:

  • Esterification (Pre-requisite):

    • Convert the C-4 acid to a methyl ester (MeOH,

      
      , reflux) to prevent interference.
      
  • Urea Formation:

    • Dissolve Ester-Scaffold (1.0 equiv) in anhydrous THF.

    • Add Isocyanate (

      
      , 1.2 equiv) and catalytic DMAP.
      
    • Heat to 60°C in a sealed vial.

    • Note: If using non-commercial isocyanates, generate them in situ using the amine + triphosgene (hazardous, handle with care).

  • Hydrolysis (Optional):

    • If the free acid is required, treat with LiOH in THF/Water.

Protocol C: Cyclization to Pyrazolo[1,5-a]pyrimidines

Objective: To fuse a pyrimidine ring onto the pyrazole, creating a bicyclic kinase inhibitor scaffold.

Mechanism & Causality: The C-3 amine and the N-2 nitrogen of the pyrazole ring act as a 1,3-binucleophile. Reacting this with a 1,3-dielectrophile (like a 1,3-diketone or enaminone) forms the pyrazolo[1,5-a]pyrimidine system.

  • Regioselectivity: This is the critical challenge. The reaction can yield regioisomers (5-substituted vs 7-substituted).[1] The steric bulk of the N1-pyridine group usually directs the bulkier group of the diketone to the 5-position (distal to the pyridine).

Step-by-Step Procedure:

  • Reagents:

    • Scaffold A (1.0 equiv).

    • 1,3-Dicarbonyl (e.g., acetylacetone or a substituted chalcone/enaminone) (1.1 equiv).

    • Solvent: Glacial Acetic Acid (AcOH).

  • Reaction:

    • Reflux in AcOH at 110°C for 2–4 hours.

    • Why AcOH? It acts as both solvent and acid catalyst, promoting the condensation and dehydration steps.

  • Work-up:

    • Cool to RT. The product often precipitates.

    • Filter and wash with cold ethanol.

    • Validation: 1H-NMR is essential to confirm regiochemistry. Look for the pyrimidine proton singlet (H-6) around 6.5–7.0 ppm.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Amide Coupling Low nucleophilicity of aniline; steric hindrance.Switch to POCl₃ activation (make acid chloride in situ) or use Ghosez's Reagent .
Regioisomers in Cyclization Asymmetric diketones used.Use Enaminones instead of diketones to force regioselectivity. The amine attacks the enaminone double bond first.
Poor Solubility Pyridyl group causes stacking/aggregation.Use DMSO/NMP mixtures. Add 0.1% TFA to mobile phases during purification to protonate the pyridine.
N1-Pyridine Cleavage Harsh acidic conditions (conc. HCl/H₂SO₄).[3]Avoid strong mineral acids. The N-C bond is generally stable, but prolonged boiling in strong acid can hydrolyze it.

References

  • Vertex Pharmaceuticals. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Link

  • American Chemical Society. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation. Journal of Organic Chemistry. Link

  • Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Thermo Fisher Scientific. (2024). Product Specification: 3-Amino-1H-pyrazole-4-carboxylic acid. Link

Sources

Optimization of pyrazole ring closure with 3-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Pyrazole Ring Closure with 3-Hydrazinopyridine

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Crizotinib), anti-inflammatory agents (e.g., Celecoxib), and GPCR ligands. While phenylhydrazine chemistries are well-documented, the use of 3-hydrazinopyridine introduces unique challenges due to the electron-deficient nature of the pyridine ring and the frequent use of the dihydrochloride salt form.

This guide provides optimized workflows for the cyclocondensation of 3-hydrazinopyridine with 1,3-electrophiles. We move beyond standard textbook procedures to address solubility issues, regioselectivity control, and salt neutralization strategies essential for high-throughput and scale-up environments.

Mechanistic Insight & Regiochemistry

The reaction follows the Knorr pyrazole synthesis pathway.[1][2][3][4][5][6] Unlike alkylhydrazines, 3-hydrazinopyridine possesses significantly reduced nucleophilicity at the proximal nitrogen (


) due to the electron-withdrawing effect of the pyridine ring. Consequently, the terminal nitrogen (

) is the primary nucleophile.

The Regioselectivity Challenge: When reacting with an unsymmetrical 1,3-diketone (


), the terminal hydrazine nitrogen (

) attacks the most electrophilic carbonyl first. This dictates the substituent at the pyrazole 5-position (relative to the pyridine ring).
  • Scenario A: Steric bulk at one carbonyl directs attack to the other.

  • Scenario B: Electronic deactivation (e.g., esters in

    
    -keto esters) directs attack to the ketone.
    
Pathway Visualization

KnorrMechanism Reactants 3-Hydrazinopyridine + 1,3-Diketone Activation Acid Catalysis (Carbonyl Activation) Reactants->Activation pH < 4 Attack Nucleophilic Attack (Terminal NH2) Activation->Attack Kinetic Control Intermediate Hydrazone Intermediate Attack->Intermediate - H2O Cyclization Intramolecular Cyclization Intermediate->Cyclization Ring Closure Product 1-(Pyridin-3-yl)pyrazole Cyclization->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway of Knorr pyrazole synthesis highlighting the critical dehydration steps.

Optimization Parameters

The following table synthesizes experimental data comparing reaction conditions. The use of the dihydrochloride salt (


) is the most common cause of reaction failure when not properly neutralized.

Table 1: Reaction Parameter Optimization Matrix

ParameterCondition A (Standard)Condition B (Buffered)Condition C (Microwave)Recommendation
Solvent Ethanol (EtOH)EtOH / WaterEtOH or Solvent-FreeEtOH is preferred for solubility; HFIP (hexafluoroisopropanol) enhances regioselectivity for difficult substrates.
Catalyst/Base Cat. Acetic Acid (AcOH)Sodium Acetate (NaOAc)None / Solid SupportUse NaOAc (2.2 equiv) if starting with dihydrochloride salt to generate free base in situ.
Temperature Reflux (

C)
Reflux (

C)

C (MW)
Microwave yields are superior (10-20 min vs. 4-12 hrs).
Yield (Avg) 65-75%85-92%88-95%Condition C is optimal for library synthesis.
Regioselectivity Thermodynamic mixThermodynamic mixKinetic control possibleLower temp/shorter time favors kinetic product; Reflux favors thermodynamic.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended for Library Generation)

High-throughput compatible, minimizes side reactions.

Reagents:

  • 3-Hydrazinopyridine dihydrochloride (1.0 equiv)[7]

  • 1,3-Diketone or

    
    -keto ester (1.1 equiv)
    
  • Sodium Acetate (anhydrous, 2.5 equiv)

  • Solvent: Ethanol (absolute) or DMF (for insoluble substrates)

Step-by-Step:

  • Preparation: In a 10 mL microwave vial, suspend 3-hydrazinopyridine

    
     2HCl (1 mmol, 182 mg) and Sodium Acetate (2.5 mmol, 205 mg) in Ethanol (3 mL).
    
  • Activation: Stir at room temperature for 5 minutes. Note: The solution will become cloudy as NaCl precipitates; this confirms liberation of the hydrazine free base.

  • Addition: Add the 1,3-diketone (1.1 mmol). Cap the vial with a crimp seal.

  • Irradiation: Place in a microwave reactor (e.g., Biotage or CEM).

    • Temp:

      
      C
      
    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Work-up:

    • Cool to room temperature.[5]

    • If solid precipitates: Filter and wash with cold ethanol/water (1:1).

    • If solution remains clear: Pour into ice-water (20 mL) and stir for 15 minutes to induce precipitation.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (0-5% MeOH in DCM).

Protocol B: Regioselective Synthesis using Enaminones

Best for synthesizing 1,4-disubstituted or specific 1,3-disubstituted pyrazoles where diketone symmetry is an issue.

Concept: Replace the 1,3-diketone with an enaminone (


). The hydrazine 

exclusively attacks the carbon attached to the dimethylamino group (Michael-type addition followed by elimination), offering superior regiocontrol.
  • Reactants: 3-Hydrazinopyridine

    
     2HCl (1 equiv) + Enaminone (1 equiv).
    
  • Solvent: Acetic Acid (Glacial).

  • Conditions: Reflux for 3 hours.

  • Outcome: High regioselectivity for the 1,5-disubstituted isomer (relative to the enaminone backbone).

Troubleshooting & Critical Control Points

Issue 1: "Oiling Out" / No Precipitation

  • Cause: The product is soluble in the acidic/alcoholic mix, or the intermediate hydrazone failed to cyclize.

  • Fix: Evaporate the ethanol to 20% volume, then neutralize with saturated

    
     solution. Pyrazoles often precipitate only at neutral/basic pH.
    

Issue 2: Low Yield with Dihydrochloride Salt

  • Cause: Failure to neutralize the HCl. The reaction requires the free hydrazine nucleophile.

  • Fix: Ensure Sodium Acetate (weak base) or Triethylamine (organic base) is added in

    
     equivalents relative to the hydrazine salt. Do not use strong bases like NaOH, which can degrade the electrophile.
    

Issue 3: Regioisomer Mixtures

  • Cause: Similar electrophilicity of carbonyls in the diketone.

  • Fix: Switch solvent to HFIP (Hexafluoroisopropanol) . HFIP activates the carbonyls via H-bonding and can shift regioselectivity ratios significantly compared to EtOH [1]. Alternatively, use the microwave protocol to capture the kinetic product.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Fluorinated Alcohols as Solvents for the Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008. Link

  • Microwave Acceleration: Kidwai, M., et al. "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry, 2001. Link

  • General Knorr Mechanism: "Knorr Pyrazole Synthesis." Organic Chemistry Portal. Link

  • 3-Hydrazinopyridine Properties: PubChem Compound Summary for CID 10909519. Link

  • Industrial Scale-up Considerations: "Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine." US Patent 9024031B1. Link

Sources

Application Note: Scalable Synthesis of 3-Amino-1-(pyridin-3-yl)pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the scalable synthesis of 3-amino-1-(pyridin-3-yl)pyrazole-4-carboxylic acid .

This guide addresses the critical challenge of regioselectivity . Direct cyclization of 3-hydrazinopyridine with ethyl (ethoxymethylene)cyanoacetate typically yields the 5-amino isomer. To reliably access the 3-amino isomer on a kilogram scale, this protocol utilizes a Copper-Catalyzed N-Arylation (Ullmann-type) strategy, which offers superior regiocontrol and cost-efficiency compared to palladium-catalyzed alternatives.

Executive Summary & Strategic Analysis

The synthesis of 1-aryl-3-aminopyrazoles is frequently plagued by regiochemical ambiguity. The "classical" route—condensation of aryl hydrazines with ethyl (ethoxymethylene)cyanoacetate (EMCA)—thermodynamically favors the 5-amino-1-aryl isomer due to the nucleophilic attack mechanism of the hydrazine [1].

To ensure the exclusive formation of the 3-amino isomer (where the amino group is distal to the ring junction nitrogen), this protocol employs a Convergent Synthesis Strategy :

  • Core Synthesis: Preparation of the unsubstituted ethyl 3-amino-1H-pyrazole-4-carboxylate (or commercial sourcing).

  • Regioselective Coupling: Copper-catalyzed N-arylation using 3-bromopyridine. This exploits the nucleophilicity difference between the pyrazole N1 and N2 nitrogens, favoring the 1-aryl-3-amino product [2].

  • Deprotection: Mild saponification to the final acid.

Reaction Scheme

ReactionScheme SM1 Ethyl 3-amino-1H-pyrazole- 4-carboxylate (Core Scaffold) Inter Intermediate Ester: Ethyl 3-amino-1-(pyridin-3-yl)- pyrazole-4-carboxylate SM1->Inter CuI, Ligand, Base (Regioselective N-Arylation) SM2 3-Bromopyridine (Aryl Halide) SM2->Inter Prod Target Acid: 3-Amino-1-(pyridin-3-yl)- pyrazole-4-carboxylic acid Inter->Prod NaOH, H2O/MeOH (Hydrolysis)

Caption: Convergent route avoiding the 5-amino impurity common in direct cyclization.

Safety & Handling

  • 3-Bromopyridine: Irritant. Handle in a fume hood.

  • Copper(I) Iodide: Harmful if swallowed. Toxic to aquatic life.

  • Base (K3PO4/Cs2CO3): Corrosive solids. Wear standard PPE.[1]

  • Exotherms: The hydrolysis step is exothermic; controlled addition is required.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

Note: This starting material is a commodity chemical. For large-scale campaigns, purchasing is recommended. If synthesis is required, follow the protocol below.

Rationale: The reaction of hydrazine hydrate (symmetrical) with EMCA produces the unsubstituted pyrazole. Since hydrazine is symmetrical, regioselectivity is not an issue at this stage.

Protocol:

  • Reactor Setup: 5L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and addition funnel.

  • Charge: Add Ethyl (ethoxymethylene)cyanoacetate (EMCA) (500 g, 2.96 mol) and Ethanol (2.5 L). Stir to dissolve.

  • Addition: Cool to 10°C. Add Hydrazine Hydrate (80%) (185 g, 2.96 mol) dropwise over 60 minutes, maintaining internal temperature <20°C.

  • Reaction: Warm to reflux (78°C) and hold for 4 hours.

  • Work-up: Cool to 0-5°C. The product will crystallize.

  • Filtration: Filter the white solid. Wash with cold ethanol (2 x 250 mL).

  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Yield: ~390 g (85%).

    • Purity: >98% (HPLC).

Step 2: Copper-Catalyzed N-Arylation (The Critical Step)

Rationale: Direct N-arylation of the 3-aminopyrazole core preferentially occurs at the nitrogen adjacent to the amino group (N2), yielding the desired 1-(pyridin-3-yl)-3-amino isomer. The nitrogen adjacent to the ester (N1) is electronically deactivated and sterically hindered [2].

Reagents:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv)[2]

  • 3-Bromopyridine (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (0.2 equiv) or 1,10-Phenanthroline.

  • Base: Potassium Phosphate (K3PO4) (2.0 equiv)

  • Solvent: Dioxane or Toluene (anhydrous).[3][4]

Protocol (100g Scale):

  • Inertion: Purge a 2L 3-neck flask with Nitrogen for 15 minutes.

  • Solids Charge: Add Ethyl 3-amino-1H-pyrazole-4-carboxylate (100 g, 0.64 mol), K3PO4 (271 g, 1.28 mol), and CuI (12.2 g, 0.064 mol).

  • Solvent Charge: Add anhydrous Dioxane (1.0 L). Start agitation.

  • Liquids Charge: Add 3-Bromopyridine (121 g, 0.77 mol) and DMEDA (18.2 g, 0.128 mol).

  • Reaction: Heat the slurry to reflux (100-105°C) under Nitrogen. Monitor by HPLC.

    • Checkpoint: Conversion should be >95% within 12-16 hours.

  • Work-up:

    • Cool to room temperature.[2][3][4][5][6]

    • Filter through a pad of Celite to remove inorganic salts. Wash the pad with Dioxane (200 mL).

    • Concentrate the filtrate under reduced pressure to a thick oil.

    • Crystallization: Dissolve the oil in minimal hot Ethyl Acetate (300 mL) and add Hexanes (600 mL) slowly. Cool to 0°C to precipitate the product.

  • Isolation: Filter the off-white solid and dry.

    • Expected Yield: ~110-120 g (75-80%).

    • Regioselectivity: Typically >20:1 favoring the 3-amino isomer.

Step 3: Ester Hydrolysis to Final Acid

Rationale: Standard saponification. The zwitterionic nature of the amino acid product requires careful pH adjustment for isolation.

Protocol:

  • Dissolution: In a 1L flask, dissolve the Ester Intermediate (100 g, 0.43 mol) in Methanol (400 mL).

  • Saponification: Add Sodium Hydroxide solution (2N) (430 mL, 0.86 mol).

  • Reaction: Heat to 50°C for 2 hours. HPLC should show complete consumption of ester.

  • Isolation:

    • Concentrate to remove Methanol.

    • Cool the aqueous residue to 10°C.

    • Acidification: Slowly adjust pH to 4.5 - 5.0 using 6N HCl . Critical: The product is amphoteric. pH 4.5-5.0 is typically the isoelectric point where precipitation is maximal.

  • Filtration: Collect the white precipitate.[7]

  • Purification: Slurry the wet cake in Water (300 mL) at room temperature for 30 minutes to remove excess salts. Filter and dry.[2][3][4]

    • Final Yield: ~80 g (85%).

    • Appearance: White to off-white powder.[1]

Analytical Quality Control

To validate the 3-amino vs. 5-amino regiochemistry, NOE (Nuclear Overhauser Effect) NMR spectroscopy is the gold standard.

Parameter3-Amino Isomer (Target)5-Amino Isomer (Impurity)
Structure Amino group is far from the Pyridine ring.Amino group is adjacent to the Pyridine ring.
NOE Signal Strong NOE between Pyrazole-H5 and Pyridine-H2/H4.NO NOE between Pyrazole-H3 and Pyridine protons (blocked by amino group).
HPLC RT Typically elutes later (less polar surface area).Typically elutes earlier.
1H NMR (DMSO) Pyrazole-H5 singlet ~8.3 ppm.Pyrazole-H3 singlet ~7.8 ppm.

Process Workflow Diagram

Workflow cluster_0 Step 1: Core Formation (Optional) cluster_1 Step 2: N-Arylation (Critical) cluster_2 Step 3: Hydrolysis S1 EMCA + Hydrazine S2 Reflux in EtOH S1->S2 S3 Isolate Ethyl 3-aminopyrazole- 4-carboxylate S2->S3 S4 Charge: Pyrazole Core + 3-Bromopyridine + CuI + Ligand S3->S4 Scale Up S5 Reflux in Dioxane (100°C) 12-16 hours S4->S5 S6 Filter (Celite) & Crystallize (EtOAc/Hex) S5->S6 S7 Intermediate Ester Isolated S6->S7 S8 Saponification (NaOH/MeOH) S7->S8 S9 pH Adjustment to 4.5-5.0 S8->S9 S10 Final Product Filtration S9->S10

Caption: Step-by-step process flow for the synthesis of the target amino-acid.

References

  • Regioselectivity in Pyrazole Synthesis: Fichez, J., Busca, P., & Prestat, G. (2015). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi - Chemistry Today, 33(5), 18-23. Link

  • Copper-Catalyzed N-Arylation: Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry, 69(17), 5578–5587. Link

  • Scale-Up of 3-Hydrazinopyridine (Alternative Precursor): CN102249991A - Method for high-yield synthesis of 3-chloro-2-hydrazinopyridine (Analogous chemistry for hydrazine precursors). Link

  • Commercial Availability of Core: Sigma-Aldrich Product No. A45009, Ethyl 3-aminopyrazole-4-carboxylate.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Aryl-3-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-aryl-3-aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the regioselective synthesis of this important class of heterocyclic compounds. Aminopyrazoles are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2]

The most prevalent synthetic route involves the condensation of a β-ketonitrile with a substituted hydrazine.[3][4] However, a significant challenge in this synthesis, particularly when using monosubstituted hydrazines, is controlling the regioselectivity. The reaction can yield two distinct regioisomers, the 1,3- and 1,5-disubstituted pyrazoles, which often have different biological activities and can be difficult to separate.[1][5][6] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the efficient and selective formation of the desired 1-aryl-3-aminopyrazole isomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations of the underlying causes and actionable protocols to resolve them.

Problem: Poor or no regioselectivity, obtaining a mixture of 1,3- and 1,5-isomers.

Q: My reaction is producing a nearly 1:1 mixture of the desired 1-aryl-3-aminopyrazole and the undesired 1-aryl-5-aminopyrazole isomer. How can I improve the regioselectivity?

A: This is the most common issue in this synthesis. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions. Here’s a systematic approach to troubleshooting:

Underlying Causes & Explanation:

The reaction proceeds via a two-step mechanism: initial nucleophilic attack of the hydrazine on one of the electrophilic centers of the β-ketonitrile (the ketone or the nitrile), followed by cyclization. For a 1-arylhydrazine reacting with a β-ketonitrile, the two nitrogen atoms of the hydrazine have different nucleophilicities, and the β-ketonitrile has two electrophilic sites.

  • Electronic Effects: The relative electrophilicity of the carbonyl carbon and the nitrile carbon in the β-ketonitrile plays a major role. Electron-withdrawing groups on the arylhydrazine can decrease the nucleophilicity of the adjacent nitrogen, influencing which nitrogen atom initiates the attack.[1][5]

  • Steric Hindrance: Bulky substituents on either the β-ketonitrile or the arylhydrazine can physically block the approach to one of the reactive sites, favoring attack at the less hindered position.[1][5]

  • Reaction Conditions (pH, Solvent, Temperature): These are often the most critical factors and provide the most practical handles for optimization. The pH can alter the protonation state and thus the nucleophilicity of the hydrazine nitrogens.[5][6] Solvents can influence the reaction pathway through specific interactions like hydrogen bonding.[7]

Solutions & Experimental Protocols:

  • Modify the Reaction pH:

    • Acidic Conditions: The addition of a catalytic amount of acid (e.g., acetic acid, HCl) can protonate the more basic terminal nitrogen of the arylhydrazine, reducing its nucleophilicity and often favoring the formation of the 1,3-isomer (the 3-aminopyrazole).[5][6]

    • Basic Conditions: Conversely, basic conditions (e.g., sodium ethoxide) can favor the formation of the 1,5-isomer (the 5-aminopyrazole) by promoting the attack of the more nucleophilic terminal nitrogen.[3]

    Protocol for pH Modification:

    • Materials: β-ketonitrile (1.0 equiv), arylhydrazine (1.1 equiv), ethanol (solvent), glacial acetic acid or sodium ethoxide.

    • Procedure (Acidic): Dissolve the β-ketonitrile in ethanol. Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv). Add the arylhydrazine and stir the reaction at room temperature or reflux, monitoring by TLC.

    • Procedure (Basic): To a solution of sodium ethoxide in ethanol, add the β-ketonitrile. Then, add the arylhydrazine and proceed as above.

  • Solvent Optimization: The Fluorinated Alcohol Effect

    • The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity, often in favor of a single isomer, compared to standard solvents like ethanol.[7] These solvents are thought to influence the reaction pathway through their unique hydrogen-bonding properties.

    Protocol for Fluorinated Alcohol Solvent:

    • Materials: Unsymmetrical 1,3-diketone or β-ketonitrile (1.0 equiv), arylhydrazine (1.1 equiv), HFIP or TFE (to make a 0.2 M solution).

    • Procedure: In a round-bottom flask, dissolve the β-ketonitrile in HFIP. To this stirring solution, add the arylhydrazine dropwise at room temperature. Monitor the reaction by TLC (typically complete in 1-4 hours). Upon completion, remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in 1-aryl-3-aminopyrazole synthesis?

A1: The regioselectivity is primarily governed by a combination of three main factors:

  • Electronic Effects: The electrophilicity of the carbonyl and nitrile carbons in the β-ketonitrile. Electron-withdrawing groups can activate a nearby electrophilic site.[1][5]

  • Steric Effects: The steric bulk of substituents on both the β-ketonitrile and the arylhydrazine. A bulkier group will generally direct the reaction to the less sterically hindered site.[1][5]

  • Reaction Conditions: This is a crucial and often tunable factor. Parameters like solvent choice, reaction temperature, and pH can significantly influence which regioisomer is favored.[5] For instance, acidic conditions can favor one isomer, while basic conditions may favor the other.[3]

Q2: How can I definitively confirm the regiochemistry of my synthesized aminopyrazole?

A2: Unambiguous structure determination is critical. A combination of spectroscopic techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • 1D NMR (¹H and ¹³C): While useful, distinguishing between the 1,3- and 1,5-isomers based on chemical shifts alone can be challenging.

    • 2D NMR (HMBC, NOESY): These experiments are often conclusive. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range couplings (2-3 bonds) between the N1-aryl protons and the C5 carbon of the pyrazole ring, or between the N-H of the amino group and adjacent carbons, which helps to establish the connectivity.[8] A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the N1-aryl protons and the C5-proton (if present) or a C5-substituent, confirming their proximity.[8][9]

  • X-ray Crystallography: If a suitable single crystal can be obtained, this method provides unequivocal proof of the molecular structure.[10][11][12]

  • Mass Spectrometry (MS): While MS will confirm the molecular weight, it generally cannot distinguish between regioisomers unless fragmentation patterns are distinct and well-characterized.

Q3: Are there alternative synthetic routes to 1-aryl-3-aminopyrazoles that offer better regioselectivity?

A3: Yes, several alternative strategies can provide improved regiocontrol:

  • Synthesis from Isoxazoles: 3-Aminopyrazoles can be synthesized from isoxazoles in a one or two-step procedure involving a ring-opening/ring-closing sequence with hydrazine. This method can offer high regioselectivity.

  • Using Pre-functionalized Substrates: Employing substrates where the regiochemistry is already defined can circumvent the issue. For example, using α-oxoketene N,S-acetals introduces a pre-defined difference in reactivity between the two electrophilic centers, forcing the reaction to proceed with high regioselectivity.[6]

  • 1,3-Dipolar Cycloadditions: This approach involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an enamine or an alkyne.[6][13] This method often provides excellent control over the regiochemical outcome.

Data & Workflow Visualization

Table 1: Effect of Solvent on Regioselectivity

This table summarizes the impact of different solvents on the regioisomeric ratio in a model reaction between a 1,3-diketone and methylhydrazine, which illustrates a principle applicable to arylhydrazines as well.

Entry1,3-Dicarbonyl SubstrateSolventRegioisomeric Ratio (1,5-isomer : 1,3-isomer)Reference
11-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneEtOH64 : 36
21-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneTFE15 : 85
31-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP3 : 97
41-Phenyl-1,3-butanedioneDMAc>99 : 1[14]

Data adapted from related pyrazole syntheses to illustrate the solvent effect principle.

Diagram 1: General Reaction Pathway and Regioselectivity Issues

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Regioisomeric Products A β-Ketonitrile (R1-CO-CH2-CN) C Attack at Carbonyl Carbon A->C D Attack at Nitrile Carbon A->D B 1-Arylhydrazine (Ar-NH-NH2) B->C B->D E 1-Aryl-5-aminopyrazole (Isomer 1) C->E Cyclization F 1-Aryl-3-aminopyrazole (Isomer 2) D->F Cyclization

Caption: Competing pathways in aminopyrazole synthesis leading to two regioisomers.

Diagram 2: Troubleshooting Workflow for Improving Regioselectivity

G start Start: Poor Regioselectivity cond1 Modify Reaction pH start->cond1 proc1a Run under Acidic Conditions (e.g., AcOH) cond1->proc1a Try Acid proc1b Run under Basic Conditions (e.g., NaOEt) cond1->proc1b Try Base cond2 Isomer Ratio Improved? proc1a->cond2 proc1b->cond2 cond3 Optimize Solvent cond2->cond3 No end_succ Success: High Regioselectivity Achieved cond2->end_succ Yes proc2a Use Fluorinated Alcohol (TFE or HFIP) cond3->proc2a Try Fluorinated proc2b Use Aprotic Dipolar Solvent (DMAc, NMP) cond3->proc2b Try Aprotic cond4 Isomer Ratio Improved? proc2a->cond4 proc2b->cond4 cond4->end_succ Yes end_fail Consider Alternative Synthetic Route cond4->end_fail No

Caption: A systematic workflow for optimizing reaction regioselectivity.

References

  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Support.
  • Cerdán, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • BenchChem. (2025). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. BenchChem Technical Support.
  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Preparations and Procedures International, 50(1), 1-52. [Link]

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Technical Support.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • Thompson, A. L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242. [Link]

  • Sabatino, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

  • da Silva, F. M., et al. (2022). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 27(21), 7268. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755. [Link]

  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Scribd. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based. [Link]

  • Ivanova, Y. I., et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry, 86(11), 7586–7599. [Link]

  • Elmaati, T. M. A. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]

  • ResearchGate. (2025). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Beilstein Journals. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. BenchChem Technical Support.
  • Gomaa, M. A. M. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 47(5), 261-274. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. [Link]

  • Kumar, A., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(23), 9473–9479. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. [Link]

  • Royal Society of Chemistry. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. [Link]

  • Al-Masoudi, N. A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(35), 22695-22714. [Link]

  • MDPI. (2024). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. (2025). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. [Link]

  • ResearchGate. (n.d.). (PDF) Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. [Link]

  • Portilla, J., et al. (2018). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 22(2), 194-216. [Link]

  • Rangappa, K. S., et al. (2017). Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. Journal of Molecular Structure, 1130, 83-91. [Link]

  • Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. [Link]

Sources

Separating 1-(pyridin-3-yl) and 1-(pyridin-5-yl) pyrazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Defining the Isomer Problem

Before initiating purification, we must clarify the specific isomerism at play, as the nomenclature "3-yl vs. 5-yl" is often used interchangeably for two distinct chemical scenarios.

Scenario A: Pyrazole Regioisomerism (The Most Common Issue) You synthesized a pyrazole ring on a pyridine hydrazine.

  • Isomer 1: 1-(pyridin-3-yl)-3 -substituted-pyrazole (The "1,3-isomer").[1]

  • Isomer 2: 1-(pyridin-3-yl)-5 -substituted-pyrazole (The "1,5-isomer").[1]

  • Mechanism:[2][3][4][5] This occurs during the cyclization of 3-hydrazinopyridine with an unsymmetrical 1,3-diketone. The nucleophilic hydrazine nitrogen attacks either carbonyl, creating a mixture.

Scenario B: Pyridine Positional Isomerism You have a substituted pyridine ring (e.g., 2-chloro-pyridine) where the pyrazole is attached at position 3 vs. position 5.

  • Note: If the pyridine ring is unsubstituted elsewhere, position 3 and 5 are chemically identical (enantiotopic). This scenario only exists if the pyridine carries another substituent (e.g., 2-methyl-3-pyridyl vs. 2-methyl-5-pyridyl).

This guide primarily addresses Scenario A (1,3- vs. 1,5-regioisomers) , as this presents the most significant challenge in physicochemical separation due to overlapping polarities.

The Chemistry of Separation (Why They Separate)

Understanding the 3D structural differences is the key to selecting the right stationary phase.

Feature1,3-Isomer (Planar)1,5-Isomer (Twisted)
Structure The pyridine and pyrazole rings can lie coplanar.The substituent at C5 clashes sterically with the pyridine ring, forcing a twist (dihedral angle > 30°).
Polarity (Silica) Higher Retention. The planar N-N system interacts strongly with silanols.[1]Lower Retention. The twist shields the nitrogen lone pairs; the molecule behaves more "lipophilically."
Solubility Lower (better packing/crystallinity).Higher (disrupted packing).
pKa Distinct basicity due to conjugation.Altered basicity due to loss of conjugation (twist).
Visualizing the Separation Logic

SeparationLogic cluster_0 Mixture Properties cluster_1 Separation Mechanism cluster_2 Chromatographic Outcome Isomers Crude Isomer Mixture (1,3- & 1,5-) Steric 1,5-Isomer: Steric Clash -> Twisted Isomers->Steric Planar 1,3-Isomer: Planar -> Conjugated Isomers->Planar Elution1 Elutes FIRST (Flash) (Less Polar Interaction) Steric->Elution1 Shielded N Elution2 Elutes SECOND (Flash) (Stronger Silanol Binding) Planar->Elution2 Exposed N

Figure 1: Mechanistic basis for chromatographic separation. The 1,5-isomer's steric twist reduces silanol interaction, causing it to elute earlier on normal phase silica.

Troubleshooting & Protocols

FAQ 1: "My isomers are co-eluting on standard Silica Flash. What now?"

Root Cause: Both isomers are basic heterocycles. On standard silica, they "tail" (streak) because the pyridine/pyrazole nitrogens form hydrogen bonds with acidic silanols, masking the subtle polarity differences between the isomers.

Protocol: The "Amine Modifier" Method

  • Mobile Phase: Switch from Hexane/EtOAc to DCM/MeOH .

  • Modifier: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide (NH4OH) to the mobile phase.

    • Why? The amine modifier saturates the acidic silanol sites on the silica. This forces the separation to be driven by the molecular shape (dipole) rather than non-specific acid-base binding.

  • Gradient: Run a shallow gradient (e.g., 0% to 5% MeOH in DCM over 20 CVs).

FAQ 2: "Flash chromatography failed. What is the next step?"

Recommendation: Switch to Supercritical Fluid Chromatography (SFC) . This is the industry gold standard for separating regioisomers of polar heterocycles.

SFC Screening Protocol:

  • Column 1: 2-Ethylpyridine (2-EP) . Why? The pyridine functionality on the column interacts specifically with the pi-systems of your isomers. The planar 1,3-isomer usually retains longer than the twisted 1,5-isomer.

  • Column 2: Diol or Amino .

  • Co-solvent: Methanol or EtOH (no additives usually needed, but 0.1% DEA can help).

FAQ 3: "How do I definitively identify which peak is which?"

Do not rely on retention time alone. You must use NMR spectroscopy.

The NOE (Nuclear Overhauser Effect) Test:

  • Isolate 5 mg of the pure peak.

  • Run a 1D-NOESY or 2D-NOESY experiment.

  • Irradiate/Select the signal for the Pyridine ring proton nearest to the connection point (usually C2-H or C4-H).

  • Observe:

    • 1,5-Isomer: You will see a strong NOE enhancement of the Substituent Group (e.g., the methyl group or aryl ring at position 5). Reason: They are spatially close.

    • 1,3-Isomer: You will see NOE enhancement of the Pyrazole C4-H (the proton on the pyrazole ring itself). You will not see the substituent.

FAQ 4: "Can I separate them without chromatography?"

Maybe. Try Selective Crystallization (HCl Salt Method). Because the 1,5-isomer is twisted, it often has a lower lattice energy (harder to crystallize). The 1,3-isomer is planar and stacks well.

Protocol:

  • Dissolve the mixture in EtOAc or EtOH.

  • Add 1.0 equivalent of HCl (in dioxane or ether).

  • Cool to 0°C.

  • Result: The 1,3-isomer HCl salt often precipitates out as a solid, while the 1,5-isomer remains in the mother liquor.

  • Filter and neutralize to recover the free base.[6]

Workflow Decision Matrix

Use this flowchart to determine the most efficient purification path for your specific scale and mixture.

PurificationWorkflow Start Start: Crude Reaction Mixture TLC Analyze via TLC (DCM/MeOH + 1% NH4OH) Start->TLC SepCheck Is separation (Delta Rf) > 0.1? TLC->SepCheck Flash Flash Chromatography (Silica, Amine Modified) SepCheck->Flash Yes Cryst Attempt Selective Crystallization (HCl Salt Formation) SepCheck->Cryst No Success Isolate & Characterize (NOE) Flash->Success CrystCheck Solid formed? Cryst->CrystCheck SFC Prep SFC / HPLC (2-EP or C18 Column) CrystCheck->SFC No (Oil/Goo) CrystCheck->Success Yes (Purified 1,3-isomer) SFC->Success

Figure 2: Decision matrix for purification. Prioritize crystallization for scale-up; use SFC for difficult separations.

Summary of Physicochemical Data

Property1-(Pyridin-3-yl)-3-R-Pyrazole1-(Pyridin-3-yl)-5-R-Pyrazole
Geometry Planar (conjugated)Twisted (non-planar)
Rf (Silica) Lower (More polar)Higher (Less polar)
Crystal Packing High (Often solid)Low (Often oil/amorphous)
NOE Signal Pyridine-H <-> Pyrazole-H4Pyridine-H <-> Substituent-R
UV Absorbance Red-shifted (Conjugated)Blue-shifted (De-conjugated)

References

  • BenchChem Technical Support. (2025).[2][6] Column chromatography conditions for separating pyrazole isomers. BenchChem.[2][6] Link

  • Luque, C., et al. (2011).[7] Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta, 367, 35–43.[7] Link

  • Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1][4] Journal of Organic Chemistry, 73, 2412-2415.[4] Link

  • PubChem. (2025).[8] Compound Summary: 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid.[9] National Library of Medicine. Link

  • Silva, D., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4616. Link

Sources

Technical Support Center: Optimization of 3-Amino-1-(pyridin-3-yl)pyrazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Troubleshooting Guide Ticket ID: PYR-3AP-OPT-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Synthetic Challenge

The synthesis of 3-amino-1-(pyridin-3-yl)pyrazole-4-carboxylic acid presents a classic "deceptive simplicity" in heterocyclic chemistry. While the pyrazole core formation is well-documented, the specific combination of an electron-deficient pyridine ring and the zwitterionic nature of the final amino-acid product creates a perfect storm for yield loss.

This guide moves beyond standard textbook procedures to address the specific failure modes: regioisomer contamination (3-amino vs. 5-amino) , oxidative tarring , and isoelectric trapping during isolation.

Module 1: The "Happy Path" Workflow

This baseline protocol represents the optimized route for maximizing the 3-amino-1-aryl regioisomer while minimizing side reactions.

Core Reaction Scheme
  • Condensation: 3-Hydrazinopyridine dihydrochloride + Ethyl (ethoxymethylene)cyanoacetate (EMCA).

  • Cyclization: Base-mediated ring closure.

  • Hydrolysis: Saponification of the ester to the free acid.

ReactionWorkflow Start 3-Hydrazinopyridine + EMCA Inter Intermediate (Enamine) Start->Inter EtOH, 0°C Cycliz Cyclization (Regio-control) Inter->Cycliz Heat Ester Ethyl Ester Intermediate Cycliz->Ester -EtOH Hydro Hydrolysis (NaOH/EtOH) Ester->Hydro Saponification Product Final Acid (Zwitterion) Hydro->Product pH Adjust (pI)

Figure 1: Optimized reaction workflow for 3-amino-1-(pyridin-3-yl)pyrazole-4-carboxylic acid.

Step-by-Step Optimized Protocol
StepOperationCritical ParameterWhy? (Causality)
1 Salt Break Free base the hydrazine in situ using EtONa (2.2 eq) at 0°C .3-Hydrazinopyridine is unstable as a free base. Generating it cold prevents oxidation before reaction with EMCA.
2 Addition Add EMCA (1.05 eq) slowly at 0-5°C .Regiocontrol: Kinetic control at low temp favors the attack of the terminal hydrazine nitrogen on the ethoxy carbon.
3 Cyclization Reflux in EtOH for 2-4 hours.Thermodynamic drive is required to close the ring onto the nitrile group.
4 Hydrolysis Treat ester with 2N NaOH (3 eq) at 60°C.Avoid boiling NaOH; excessive heat causes decarboxylation of the 4-position acid.
5 Isolation Acidify carefully to pH 4.5 - 5.0 .This is the Isoelectric Point (pI) . The product is soluble at pH 1 and pH 10. Missing the pI results in <10% yield.

Module 2: Troubleshooting Guide (The "Critical Path")

Issue Ticket #1: "I'm getting a mixture of isomers (3-amino vs. 5-amino)."

Diagnosis: Regioselectivity Failure. The reaction of aryl hydrazines with EMCA can yield two isomers.

  • Isomer A (Desired): 3-amino-1-(pyridin-3-yl)...

  • Isomer B (Undesired): 5-amino-1-(pyridin-3-yl)...

Mechanism: The regiochemistry is determined by which nitrogen of the hydrazine attacks the ethoxy carbon of the EMCA.

  • Observation: Steric bulk on the hydrazine favors the 5-amino isomer in acidic conditions.

  • Solution (The Bagley Effect): Use basic conditions (EtONa/EtOH) to favor the 3-amino isomer. Acidic conditions (AcOH) tend to favor the 5-amino isomer [1].

Corrective Action:

  • Ensure the reaction is strictly basic (pH > 9) during the initial addition.

  • Switch solvent from Toluene/Acid to Ethanol/EtONa .

Issue Ticket #2: "The product is stuck in the aqueous layer / Low recovery."

Diagnosis: Zwitterion Trapping. The product contains a basic pyridine, a basic amino group, and an acidic carboxylic acid. It behaves as an amphoteric surfactant.

Troubleshooting Logic:

Troubleshooting Start Low Yield / No Precipitate CheckPH Check pH of Aqueous Layer Start->CheckPH PH_High pH > 7 CheckPH->PH_High Basic PH_Low pH < 3 CheckPH->PH_Low Acidic PH_Correct pH 4.5 - 5.0 CheckPH->PH_Correct Correct Action1 Product is Carboxylate Salt. Add HCl. PH_High->Action1 Action2 Product is Pyridinium Salt. Add NaOH/NaOAc. PH_Low->Action2 Action3 Check for Inorganic Salts. Perform Desalting. PH_Correct->Action3

Figure 2: Decision tree for isolation failures.

Corrective Action:

  • Do NOT extract with DCM/EtOAc. The zwitterion will not partition into organic solvents.

  • The "Spotting" Trick: Take an aliquot, adjust pH to 4.5, and spot on TLC. If it stays at the baseline, your product is there.

  • Desalting: If the solid doesn't precipitate due to high salt content ("salting in" effect), load the aqueous solution onto a Diaion HP-20 or Amberlite XAD-16 resin. Wash with water (removes NaCl), then elute with MeOH/H2O to recover the product [2].

Module 3: FAQ & Advanced Optimization

Q: Can I use Buchwald-Hartwig coupling instead of cyclization? A: Yes, but proceed with caution. Coupling a pre-formed 3-aminopyrazole-4-carboxylate with 3-bromopyridine is possible.

  • Pros: Avoids regioisomer issues (you start with the correct pyrazole).

  • Cons: The amino group on the pyrazole can poison the Pd-catalyst. You generally need to protect the amine (e.g., as a phthalimide) or use specific ligands like tBuBrettPhos [1]. This significantly increases cost.

Q: My product turns brown upon drying. Why? A: Electron-rich aminopyrazoles are prone to oxidation.

  • Fix: Perform the final drying step in a vacuum oven at 40°C under a nitrogen bleed. Store the solid under argon.

Q: The hydrolysis step is taking too long. A: Add LiOH instead of NaOH. Lithium coordinates with the ester carbonyl oxygen, acting as a Lewis acid to accelerate hydrolysis in sterically crowded systems.

References

  • Fichez, J., Busca, P., & Prestat, G. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Provides mechanistic insight into the regioselectivity of hydrazine-EMCA condensations and Palladium-catalyzed alternatives.

  • ResearchGate Community. (2020). How to desalt zwitterions? Detailed protocols for handling amino-acid-like heterocycles using ion-exchange resins. 1[2][3][1][4]

  • BenchChem. (2025).[5] Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis. Standard protocols for pyrazole formation from EMCA. 5[2][3][1][4][5][6][7][8][9]

  • PubChem. (2025).[10] 3-amino-1H-pyrazole-4-carboxylic acid Data. Physical properties and solubility data for the core scaffold. 10[3][1][4]

Sources

Solving solubility issues of zwitterionic pyrazole amino acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support resource for researchers encountering solubility challenges with zwitterionic pyrazole amino acids.

Topic: Overcoming Solubility & Purification Challenges Ticket ID: ZW-PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

The Core Issue: The "Zwitterionic Trap"

User Problem: "My pyrazole amino acid precipitates in DCM/Ether, streaks on silica gel, and is only soluble in water at pH extremes. How do I process this?"

Technical Diagnosis: Pyrazole amino acids (e.g.,


-(1-pyrazolyl)alanine) present a unique "double-trouble" solubility profile. Unlike standard aliphatic amino acids, the pyrazole ring introduces a secondary amphoteric center.
  • High Lattice Energy: The molecule exists as a zwitterion (dipolar ion) at neutral pH. The electrostatic attraction between the carboxylate (

    
    ) and the ammonium (
    
    
    
    ) creates a crystal lattice with extremely high cohesive energy that non-polar organic solvents (DCM, Toluene) cannot overcome.
  • Amphoterism: The pyrazole ring itself has a

    
     (conj. acid) 
    
    
    
    and can act as a hydrogen bond donor/acceptor, further complicating solubility in non-protic solvents.

Solubility Decision Matrix

Before attempting to force dissolution, determine your downstream application. The "Fix" depends on whether you need the free zwitterion or a reactive intermediate.

Diagram 1: Solubility Troubleshooting Flowchart

SolubilityLogic Start Start: Material is Insoluble Goal Define Goal Start->Goal Synth Organic Synthesis (Coupling/Modification) Goal->Synth Bio Biological Assay (Aqueous Media) Goal->Bio Purify Purification (Isolation) Goal->Purify Protect Must Break Zwitterion Synth->Protect pH_Adj pH Swing Method (Avoid pI) Bio->pH_Adj CoSolv Co-Solvent System (DMSO/Water) Bio->CoSolv IonEx Ion Exchange (Dowex/Amberlite) Purify->IonEx Desalting RP_HPLC Reverse Phase C18 (Acidic Mobile Phase) Purify->RP_HPLC High Purity BocEst Strategy A: Double Protection (Boc-Amine + Ester) Protect->BocEst High Solubility in DCM Salt Strategy B: Counter-Ion Switch (TFA or HCl Salt) Protect->Salt Soluble in MeOH/DMF

Caption: Decision tree for selecting the correct solubilization strategy based on experimental intent.

Solvent Compatibility & Additives Guide

Reference Data: Zwitterionic pyrazole amino acids generally follow this solubility hierarchy.

Solvent ClassExamplesSolubility StatusTechnical Note
Non-Polar Hexane, Toluene, EtherInsoluble Lattice energy dominates. Do not use for dissolution.
Chlorinated DCM, ChloroformPoor/Insoluble Only works if the zwitterion is "masked" (protected).
Polar Aprotic DMSO, DMF, DMAcGood Breaks lattice via dipole interactions but high boiling point makes removal hard.
Polar Protic Water, MethanolpH Dependent Solubility is lowest at the Isoelectric Point (pI).
Acidic Media TFA, Acetic Acid, HClExcellent Protonation of

breaks the zwitterion, forming a soluble cation.
Troubleshooting FAQ: "Why did my compound precipitate during workup?"

Cause: You likely neutralized an acidic reaction mixture to pH ~6-7. Mechanism: At neutral pH, the pyrazole amino acid reaches its Isoelectric Point (pI). The net charge becomes zero, maximizing crystal lattice forces and causing "crashing out." Solution: Move away from the pI. Acidify to pH < 2 or basify to pH > 10 depending on stability.

Operational Protocols

Protocol A: "Masking" for Organic Synthesis (The Synthetic Fix)

Use this when you need to run reactions in DCM or THF.

Objective: Convert the insoluble zwitterion into a lipophilic organic molecule.

  • Esterification (Carboxyl Protection):

    • Suspend the zwitterion in Methanol (0.5 M).

    • Add Thionyl Chloride (

      
      ) dropwise at 0°C (3.0 equiv).
      
    • Reflux for 2-4 hours.[1]

    • Result: The Methyl Ester Hydrochloride salt is formed. This is soluble in polar organics (MeOH, DMF) but not yet DCM.

  • Amine Protection (Boc/Fmoc):

    • Take the crude ester salt from Step 1.

    • Suspend in DCM (yes, it will be a suspension initially).

    • Add

      
       (3.0 equiv) to free the amine (solubilization often occurs here).
      
    • Add

      
       (1.1 equiv).
      
    • Result: The fully protected Boc-Amino-Pyrazole-Ester is now non-charged and lipophilic. It will dissolve perfectly in DCM, EtOAc, or Toluene.

Protocol B: Purification without Silica Gel

Use this when your compound streaks on normal phase silica.

Why Silica Fails: The basic pyrazole nitrogen and the free amine interact strongly with the acidic silanols (


) on the silica surface, causing irreversible adsorption or tailing.

Recommended Method: Reverse Phase (C18) "Flash"

  • Column: C18-functionalized silica (or commercial C18 flash cartridge).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 100% B over 20 minutes.

  • Mechanism: The TFA ensures the amino acid is fully protonated (cationic), preventing mixed-mode interactions. The hydrophobic pyrazole ring interacts with the C18 chains, allowing separation based on hydrophobicity rather than polarity.

Diagram 2: Purification Workflow (C18 vs. Ion Exchange)

Purification cluster_0 Option 1: Desalting (Ion Exchange) cluster_1 Option 2: High Purity (Reverse Phase) Crude Crude Mixture (Salts + Byproducts) Dowex Load on Dowex 50W (Cation Exchange) Crude->Dowex C18 C18 Column (Acidic Mobile Phase) Crude->C18 Wash Wash with Water (Remove Salts) Dowex->Wash Elute Elute with NH4OH (Release Zwitterion) Wash->Elute Lyophilize Lyophilize Fractions C18->Lyophilize

Caption: Workflow for desalting (Ion Exchange) versus high-purity isolation (Reverse Phase).

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to dissolve my pyrazole amino acid for biological assays? A: Yes. Zwitterionic pyrazoles are typically soluble in DMSO. However, ensure your final assay concentration of DMSO is <1% to avoid cytotoxicity. If the compound crashes out upon dilution into aqueous buffer, you are likely hitting the pI. Adjust the buffer pH slightly away from neutral (e.g., pH 5.5 or 8.0) to maintain solubility.

Q: My NMR in


 shows no peaks. Is my compound gone? 
A:  Likely not. Zwitterionic compounds are insoluble in 

. The solid is sitting at the bottom of the NMR tube.
  • Fix: Use

    
     (with a drop of 
    
    
    
    or
    
    
    to shift pH) or
    
    
    . If you must use chloroform, you must protect the amino acid (see Protocol A).

Q: How do I remove the salt after acid deprotection? A: If you deprotect a Boc group with HCl/Dioxane, you get the HCl salt. To get the free zwitterion:

  • Dissolve the salt in a minimum amount of water.

  • Pass through a weak anion exchange resin (e.g., Amberlite IR-45) OR carefully neutralize with Propylene Oxide (an acid scavenger) in ethanol, which induces crystallization of the zwitterion.

References

  • Solubility & Properties of Pyrazoles

    • Review on the synthesis and properties of pyrazole deriv
    • Source: MDPI (Molecules).
    • URL: [Link]

  • Zwitterion Solubilization Strategies

    • Co-Amorphous Formation of High-Dose Zwitterionic Compounds.[2]

    • Source: Molecular Pharmaceutics (ACS).
    • URL: [Link]

  • General Amino Acid Solubility Data

    • The Solubility of Amino Acids in Various Solvent Systems.
    • Source: University of Rhode Island.
    • URL: [Link]

  • Purification of Pyrazoles (Patent WO2011076194A1).

Sources

Technical Support Center: Troubleshooting the Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for the cyclization of 3-hydrazinopyridine with enol ethers to synthesize the pyrazolo[3,4-b]pyridine scaffold. This important heterocyclic motif is a cornerstone in many pharmacologically active compounds.[1][2] This guide is designed to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to resolve experimental challenges effectively.

Section 1: The Core Reaction - Mechanism and Key Intermediates

Understanding the reaction pathway is the first step in effective troubleshooting. The formation of the pyrazolo[3,a-b]pyridine ring from 3-hydrazinopyridine and an activated enol ether is a classic example of heterocyclic synthesis, proceeding through a condensation-cyclization sequence.[3][4]

The generally accepted mechanism involves three key stages:

  • Nucleophilic Vinylic Substitution (SNV) or Michael Addition: The terminal, more nucleophilic nitrogen of the hydrazine attacks the electron-deficient β-carbon of the enol ether. This displaces the alkoxy group (e.g., -OEt, -OMe) and forms a transient enamine or a more stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl or cyano group on the adjacent carbon.

  • Dehydration/Aromatization: The resulting cyclic intermediate eliminates a molecule of water (or another small molecule) to form the stable, aromatic pyrazole ring fused to the pyridine system.

Below is a generalized schematic of this transformation.

Reaction_Mechanism Generalized Reaction Mechanism Reactants 3-Hydrazinopyridine + Activated Enol Ether Intermediate Hydrazone/Enamine Intermediate Reactants->Intermediate S_N_V / Michael Addition Cyclized Non-Aromatic Cyclic Intermediate Intermediate->Cyclized Intramolecular Nucleophilic Attack Product Pyrazolo[3,4-b]pyridine Cyclized->Product Dehydration/ Aromatization

Caption: Generalized workflow for pyrazolo[3,4-b]pyridine synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the cyclization reaction in a direct question-and-answer format.

Q1: My reaction shows very low conversion, with starting materials remaining as the major components. What's going wrong?

A: This is a frequent challenge indicating that the initial activation energy for the reaction is not being met or that the reagents lack sufficient reactivity.

Probable Causes & Solutions:

  • Insufficient Reagent Reactivity: The pyridine ring is electron-withdrawing, which slightly reduces the nucleophilicity of the attached hydrazine compared to phenylhydrazine. Similarly, the enol ether must be sufficiently "activated" by electron-withdrawing groups (EWG), such as esters, nitriles, or ketones.[3][4]

    • Solution: Ensure your enol ether has appropriate activating groups. If the reaction remains sluggish, consider using a more reactive derivative if your synthetic route allows.

  • Suboptimal Reaction Conditions: Temperature and solvent choice are critical. Many of these cyclizations require heating to proceed at a reasonable rate.[5]

    • Solution: Gradually increase the reaction temperature. Refluxing in a higher-boiling solvent like ethanol, n-butanol, or DMF can often drive the reaction to completion. Some reactions benefit from acid catalysis (e.g., a few drops of acetic acid or a catalytic amount of p-TsOH) to protonate the enol ether, making it more electrophilic.[6][7]

  • Poor Reagent Quality: Hydrazine derivatives can degrade over time. Old or improperly stored 3-hydrazinopyridine may be partially oxidized or hydrated.

    • Solution: Use freshly purchased or purified 3-hydrazinopyridine. Ensure your enol ether has not hydrolyzed; it should be clear and free of precipitates.

Troubleshooting Summary Table: Low Conversion

Probable Cause Diagnostic Check Recommended Action
Low Reactivity Reaction is clean by TLC/LC-MS but shows >70% starting material after 12h at 60 °C. Increase temperature to reflux. Add a catalytic amount of acetic acid or p-TsOH.[6][7]
Poor Solubility Reactants are not fully dissolved at the reaction temperature. Switch to a solvent with better solubilizing properties, such as DMF or DMAc.
Degraded Hydrazine Starting hydrazine is discolored (e.g., yellow or brown). Purify the hydrazine by recrystallization or use a fresh bottle.

| Hydrolyzed Enol Ether | Enol ether appears cloudy or an NMR shows signals for the corresponding ketone/aldehyde. | Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). |

Q2: My TLC/LC-MS shows multiple new spots, and the yield of the desired product is low. How do I identify and prevent these side products?

A: The formation of multiple side products points to competing reaction pathways or degradation. Identifying the nature of the impurity is key.

Common Side Products and Prevention Strategies:

  • Bis-Enehydrazine Adduct: This occurs when one molecule of hydrazine reacts with two molecules of the enol ether. It is particularly common if the hydrazine is added dropwise to an excess of the enol ether.[3][4][8]

    • Cause: Incorrect order of addition.

    • Prevention: Always add the enol ether slowly to a stirred solution of the 3-hydrazinopyridine. This maintains an excess of hydrazine relative to the enol ether, favoring the 1:1 adduct.

  • Uncyclized Hydrazone Intermediate: The initial SNV reaction occurs, but the subsequent intramolecular cyclization is slow.

    • Cause: Insufficient heat or lack of a catalyst to promote the cyclization/dehydration step.

    • Prevention: Increase the reaction temperature after TLC/LC-MS confirms the consumption of starting materials. If not already present, add a catalytic amount of acid, which can facilitate the dehydration of the cyclic intermediate.

  • Regioisomers: If an unsymmetrical enol ether (e.g., an acetoacetic ester derivative) is used, two different regioisomers of the pyrazolo[3,4-b]pyridine can form.

    • Cause: The two electrophilic centers of the enol ether precursor have similar reactivity.

    • Prevention: Control of regioselectivity is notoriously difficult and often substrate-dependent. The most reliable method is to modify the pH. The reaction is typically acid-catalyzed, and systematically screening different acids (Brønsted vs. Lewis) and pH conditions can significantly alter the isomer ratio.[9]

  • Ring-Opened Byproducts: Under overly harsh conditions (very high temperatures or prolonged heating with strong acid/base), the heterocyclic products can degrade.[5]

    • Cause: Excessive heat or reaction time.

    • Prevention: Monitor the reaction closely by TLC/LC-MS. Once the product is formed, do not continue to heat unnecessarily. Work up the reaction as soon as it reaches completion.

Troubleshooting_Workflow Troubleshooting Side Products Start Low Yield & Multiple Spots by LC-MS CheckMass Check Mass of Major Impurity Start->CheckMass Mass_2x Mass ≈ (SM_enol_ether x 2) + SM_hydrazine? CheckMass->Mass_2x Mass_Intermediate Mass ≈ SM_enol_ether + SM_hydrazine? CheckMass->Mass_Intermediate Mass_Isomer Mass ≈ Product Mass? CheckMass->Mass_Isomer Action_Degradation Probable Degradation. Reduce temperature/reaction time. CheckMass->Action_Degradation Other Masses Action_Bis Probable Bis-Adduct. Reverse reagent addition order. Mass_2x->Action_Bis Yes Action_Intermediate Probable Stalled Intermediate. Increase temperature or add acid catalyst. Mass_Intermediate->Action_Intermediate Yes Action_Isomer Probable Regioisomer. Optimize pH/catalyst to favor one isomer. Mass_Isomer->Action_Isomer Yes

Caption: Decision tree for identifying and addressing side product formation.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What are the best starting conditions for this reaction?

    • A: A robust starting point is to dissolve 3-hydrazinopyridine (1.0 eq.) in ethanol or isopropanol.[5] Add the enol ether (1.05-1.1 eq.) dropwise at room temperature, then heat the mixture to reflux (80-90 °C) for 4-12 hours while monitoring by TLC.

  • Q: How can I best monitor the reaction?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 30-50% ethyl acetate in hexanes. Visualize spots with a UV lamp (254 nm). Staining with potassium permanganate can also be effective, as the hydrazine starting material will often react readily while the aromatic product is more stable. For definitive tracking, LC-MS is ideal as it allows you to monitor the masses of reactants, intermediates, and products simultaneously.

  • Q: My product is difficult to purify by column chromatography. What are some alternative strategies?

    • A: Pyrazolo[3,4-b]pyridines can be somewhat polar and may show tailing on silica gel.

      • Modify the Eluent: Add 0.5-1% triethylamine or ammonia to your eluent system (e.g., ethyl acetate/hexanes) to deactivate the acidic silica surface and reduce tailing.

      • Recrystallization: If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or acetonitrile) is an excellent method for achieving high purity.

      • Acid-Base Extraction: The pyridine nitrogen in your product is basic. During work-up, you can wash the organic layer with dilute aqueous HCl (e.g., 1M) to extract your product into the aqueous phase as a salt. Impurities that are not basic will remain in the organic layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract your purified product back into an organic solvent like dichloromethane or ethyl acetate.

Table of Recommended Solvents and Conditions

Solvent Typical Temperature Catalyst (if needed) Notes
Ethanol Reflux (~78 °C) Acetic Acid (catalytic) Good general-purpose solvent, product may precipitate upon cooling.[5]
Isopropanol Reflux (~82 °C) Acetic Acid (catalytic) Similar to ethanol, slightly higher boiling point.[5]
Acetic Acid 90-110 °C None (acts as solvent and catalyst) Can be very effective but may lead to acetylation side products if other nucleophiles are present.
DMF 90-120 °C ZrCl₄, p-TSA[7][10] Excellent for poorly soluble substrates, but harder to remove during work-up.

| Dioxane | Reflux (~101 °C) | p-TSA | Aprotic alternative to alcoholic solvents.[5] |

Section 4: Experimental Protocols
Protocol 1: General Procedure for Pyrazolo[3,4-b]pyridine Synthesis

Experimental_Workflow Standard Experimental Workflow Setup 1. Reaction Setup - Add 3-hydrazinopyridine & solvent to flask. - Equip with condenser & stir bar. - Inert atmosphere (N₂). Addition 2. Reagent Addition - Add enol ether dropwise over 10 min at room temperature. Setup->Addition Reaction 3. Heating & Monitoring - Heat to reflux (e.g., 80 °C). - Monitor by TLC/LC-MS every 2h. Addition->Reaction Workup 4. Work-up - Cool to RT. - Remove solvent in vacuo. - Redissolve in EtOAc, wash with H₂O & brine. Reaction->Workup Purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate crude product. - Purify via column chromatography or recrystallization. Workup->Purify Analysis 6. Characterization - Obtain ¹H NMR, ¹³C NMR, and HRMS data to confirm structure and purity. Purify->Analysis

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydrazinopyridine (1.0 mmol). Purge the flask with an inert atmosphere (N₂ or Argon). Add the chosen solvent (e.g., ethanol, 10 mL).

  • Reagent Addition: While stirring at room temperature, add the activated enol ether (1.05 mmol, 1.05 eq.) dropwise via syringe over 5-10 minutes.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by taking small aliquots every 1-2 hours and analyzing by TLC or LC-MS until the 3-hydrazinopyridine is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate, 50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References
  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Academia.edu. Available at: [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. Available at: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. Available at: [Link]

  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace. Available at: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: Reactions with hydrazine and a study of pyrazole tautomerism. University of Vienna. Available at: [Link]

  • Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Hydrazine Remediation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: Critical (Genotoxic Impurity Control) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Regulatory & Safety Context (The "Why")

User Query: "Why is the limit for hydrazine so low compared to my other solvents? I'm targeting a standard 1000 ppm limit for solvents, but QA is demanding single-digit ppm for hydrazine."

Specialist Response: Hydrazine (


) is not treated as a standard residual solvent (ICH Q3C); it is classified as a Class 1 known mutagenic carcinogen  under ICH M7  guidelines. Standard solvents (Class 3) have low toxicity, but hydrazine has a "cohort of concern" status due to its high potency for DNA interaction.
  • The Limit: For a drug with chronic duration (>10 years), the Threshold of Toxicological Concern (TTC) is often 1.5 µ g/day .

  • The Math: If your daily dose is 100 mg, the limit is 15 ppm . If the dose is 1 g, the limit drops to 1.5 ppm .

  • The Risk: Hydrazine is a potent nucleophile. If left in the mixture, it can react with electrophilic centers in your drug substance or excipients, creating new mutagenic impurities (hydrazones/hydrazides) in the final product.

Diagnostic & Detection (The "How do I know?")

User Query: "I injected my crude reaction mixture into the HPLC, but I don't see a hydrazine peak. Can I assume it's gone?"

Specialist Response: No. You cannot rely on standard UV-HPLC for hydrazine detection. Hydrazine lacks a chromophore (no conjugated


-system) and is polar, meaning it often elutes in the void volume.
Protocol: Derivatization for Detection

To quantify hydrazine, you must "tag" it with a UV-active group.

MethodReagentMechanismDetection Limit (LOD)
Standard BenzaldehydeForms Benzalazine~1-5 ppm
High Sensitivity 2-Hydroxy-1-naphthaldehyde (HNA)Forms Naphthaldazine< 0.1 ppm
Alternative AcetoneForms Acetone AzineModerate (GC-MS preferred)

Recommended Workflow (HNA Method):

  • Sample Prep: Dissolve 100 mg of API in 10 mL diluent (Acetonitrile/Water).

  • Derivatization: Add excess HNA reagent. Incubate at 50°C for 30 mins.

  • Analysis: Inject on HPLC. The hydrazone derivative will shift to a higher retention time and absorb strongly at ~406 nm (visible range), avoiding interference from your API.[1]

Remediation Strategies (The "How do I fix it?")

User Query: "I've washed the organic layer with water three times, but the hydrazine levels are stuck at 50 ppm. How do I get below the ICH M7 limit?"

Specialist Response: Physical washing is often insufficient due to the high water solubility of hydrazine and its tendency to "stick" to polar APIs. You need Chemo-Scavenging (Remedial Chemistry) .

Strategy A: The "Trojan Horse" Scavenger (Recommended)

The most robust method uses 2,4-Pentanedione (Acetylacetone) .

  • Why it works: It reacts with hydrazine to form 3,5-dimethylpyrazole .[2][3][4]

  • The Logic: You are converting a toxic, polar, reactive impurity (hydrazine) into a lipophilic, stable, non-genotoxic impurity (3,5-dimethylpyrazole) that behaves like a standard organic byproduct and is easily purged by crystallization or chromatography.

Step-by-Step Scavenging Protocol:

  • Quantify: Estimate residual hydrazine (e.g., 0.5 mol%).

  • Charge: Add 2,4-Pentanedione (2.0 – 5.0 equivalents relative to the hydrazine content, not the API).

  • Reaction: Stir the organic layer at 20–40°C for 1–2 hours.

  • Validation: Monitor the disappearance of hydrazine via the derivatization method (Section 2).

  • Purge: Wash the organic layer with dilute acid (to remove unreacted scavenger) or proceed to crystallization. The 3,5-dimethylpyrazole usually remains in the mother liquor.

Visualizing the Scavenging Pathway

ScavengingMechanism Hydrazine Hydrazine (Toxic/Polar) Intermediate Hemiaminal Intermediate Hydrazine->Intermediate Nucleophilic Attack Scavenger 2,4-Pentanedione (Scavenger) Scavenger->Intermediate Product 3,5-Dimethylpyrazole (Non-Toxic/Lipophilic) Intermediate->Product Cyclization & Dehydration Water H2O (Byproduct) Intermediate->Water

Caption: Transformation of genotoxic hydrazine into benign 3,5-dimethylpyrazole via 2,4-pentanedione scavenging.

Strategy B: The pH Swing Extraction

User Query: "I cannot add new reagents like acetylacetone because of regulatory filing restrictions. Can I optimize the workup?"

Specialist Response: Yes, but you must exploit the


.
  • Hydrazine

    
    :  ~8.1 (for the conjugate acid 
    
    
    
    ).
  • Pyrazole Product

    
    :  Typically < 2.5 (very weak base) or acidic (if NH is free, 
    
    
    
    ~14).

The Protocol:

  • Dissolution: Dissolve crude mixture in a water-immiscible solvent (DCM or EtOAc).

  • Acid Wash: Wash with 0.5 M - 1.0 M HCl .

    • Mechanism:[2][3][5][6][7] At pH < 6, hydrazine is fully protonated (

      
      ) and partitions into the water.
      
    • Caution: Ensure your pyrazole product does not protonate and extract into the water. Most pyrazoles are much less basic than hydrazine.

  • Brine Wash: Follow with a brine wash to remove residual acid.

Decision Tree: Selecting the Right Method

RemediationLogic Start High Hydrazine Detected RegCheck Can you add new reagents? Start->RegCheck Yes Yes RegCheck->Yes Preferred No No RegCheck->No Restricted Scavenge Use 2,4-Pentanedione (Scavenging) Extraction Optimize Workup (pH Swing) CheckPka Is Product Basic? (pKa > 4) CheckPka->Yes Risk of Loss No (Neutral/Acidic) No (Neutral/Acidic) CheckPka->No (Neutral/Acidic) Safe AcidWash Acid Wash (pH 2-4) Cryst Recrystallization (Mother Liquor Purge) Yes->Scavenge Yes->Cryst No->CheckPka No (Neutral/Acidic)->AcidWash

Caption: Decision logic for selecting between chemical scavenging and physical extraction methods.

Prevention & Process Design

User Query: "How do I stop this from happening in the next campaign?"

Specialist Response:

  • Stoichiometry Control: Avoid large excesses of hydrazine. If the reaction allows, use a slight excess of the 1,3-dicarbonyl instead (which is easier to remove).[8]

  • Order of Addition: Add hydrazine to the dicarbonyl (inverse addition) to ensure hydrazine is consumed immediately upon entry.

  • Alternative Reagents: Consider using Hydrazine Hydrochloride instead of Hydrazine Hydrate. The salt form is easier to handle and often allows for better stoichiometry control, though it requires a base to activate.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

  • Teasdale, A., et al. (2013). "Mechanism-Based Evaluation of the Potential for Formation of Hydrazine and Hydrazine-Related Impurities." Organic Process Research & Development. (Discusses risk assessment of hydrazines).

  • Wang, J., et al. (2016).[1] "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[1][9][10] Journal of Pharmaceutical and Biomedical Analysis. (Describes the HNA derivatization method).

  • Callis, C. C., et al. (1996). "Purification of Pyrazole Derivatives." (General methodologies for pyrazole cleanup including acid washes).[8]

Sources

Technical Support Center: Polar Aminopyrazole Carboxylic Acid Workup

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-882 Subject: Optimizing Isolation of Zwitterionic Heterocycles Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Polar Trap"

You are likely reading this because your LCMS shows a perfect conversion to your aminopyrazole carboxylic acid, but your separatory funnel contains nothing but organic solvent, while your product remains stubbornly trapped in the aqueous waste.

The Root Cause: Aminopyrazole carboxylic acids are amphoteric . They contain a basic amine (pyrazole/exocyclic amine) and an acidic carboxylate. At neutral pH, they often exist as zwitterions (net charge = 0, but highly polar due to internal charge separation).

  • Acidic pH (pH < 2): Protonated cation (

    
    ). Water-soluble.
    
  • Basic pH (pH > 9): Deprotonated anion (

    
    ). Water-soluble.
    
  • Neutral pH: Zwitterion. High lattice energy, low solubility in organics like DCM or EtOAc.

This guide replaces "brute force" extractions with thermodynamic exploitation of the Isoelectric Point (pI) and Ion Exchange principles.

Module 1: The Phase Separation Challenge

FAQ 1: Why is my standard DCM/EtOAc extraction yielding <10% recovery?

Diagnosis: You are likely attempting to extract a charged species. Standard organic solvents cannot break the solvation shell of water around a zwitterion or salt. Corrective Action: You must either suppress ionization or use a solvent capable of housing polar complexes.

Protocol A: The "Salting-Out" n-Butanol Extraction

If your molecule is too soluble to precipitate (see Module 2), use n-Butanol. Unlike EtOAc, wet n-Butanol forms "inverse micelles" that can accommodate zwitterionic species [1].

  • Saturate Aqueous Phase: Add solid NaCl to the aqueous reaction mixture until no more dissolves. This exploits the Hofmann effect, decreasing the solubility of organics in water and "pushing" your product out.

  • Solvent Selection: Use n-Butanol or 2-MeTHF (2-Methyltetrahydrofuran).

    • Note: 2-MeTHF is a superior, greener alternative to DCM/EtOAc for polar heterocycles due to its higher heteroatom oxygen basicity [2].

  • Extraction: Perform 3x extractions.

    • Warning: n-Butanol has a high boiling point (117 °C). Ensure your product is thermally stable before rotary evaporation, or use an azeotrope with water/heptane to lower the bath temperature.

Data: Solvent Efficiency for Polar Ampholytes

SolventDielectric ConstantWater Solubility ( g/100g )Suitability for Zwitterions
Dichloromethane (DCM) 8.91.3Poor (Too non-polar)
Ethyl Acetate 6.08.3Low (Often fails for logP < 0)
2-MeTHF 7.014.0High (Good for intermediate polarity)
n-Butanol 17.57.7Excellent (Forms water clusters)

Module 2: Isolation via Precipitation (The Gold Standard)

FAQ 2: Can I avoid extraction entirely?

Diagnosis: Yes. The most elegant workup for aminopyrazole carboxylic acids is Isoelectric Precipitation . The Science: At the isoelectric point (pI), the net charge is zero.[1] Repulsive electrostatic forces between molecules are minimized, and attractive hydrophobic forces dominate, causing aggregation and precipitation [3].

Protocol B: Isoelectric Focusing
  • Calculate pI: Estimate pI

    
    . For aminopyrazoles, this is typically between pH 3.5 and 5.5 .
    
  • Preparation: Dilute the reaction mixture with water (do not use organic cosolvents yet, as they increase solubility of the zwitterion).

  • Titration:

    • If starting Basic: Add 1M HCl dropwise.

    • If starting Acidic: Add Saturated Aqueous Sodium Acetate (gentler than NaOH, prevents overshooting).

  • Observation: Monitor pH continuously. As you approach pH 4-5, the solution should become cloudy.

  • Aging: Stir the suspension at 0 °C for 30 minutes to allow crystal growth.

  • Filtration: Filter the solid. Do not wash with water. Wash with cold isopropanol or diethyl ether to remove residual water without redissolving the product.

Module 3: The "Unextractable" Solution (Ion Exchange)

FAQ 3: My product is water-soluble at all pH levels. Now what?

Diagnosis: Your molecule is "hyper-polar" (LogP < -1). Precipitation and liquid-liquid extraction will fail. Corrective Action: Use Strong Cation Exchange (SCX) chromatography. This acts as a "catch and release" mechanism, separating your amine-containing product from inorganic salts and non-basic byproducts [4].

Protocol C: SCX Resin Purification

Reagents: SCX Cartridge (e.g., Isolute or Dowex 50WX8), MeOH, 2M Ammonia in MeOH.

  • Conditioning: Flush the SCX column with MeOH.

  • Loading: Acidify your aqueous reaction mixture to pH 2-3 (ensures the aminopyrazole is protonated/cationic). Load onto the column.[2]

    • Mechanism:[3][4][5][6] The cationic product binds to the sulfonate groups of the resin. Neutral impurities and inorganic anions pass through.

  • Washing: Wash with MeOH (removes non-basic organic impurities) and Water (removes inorganic salts like NaCl).

  • Elution: Elute with 2M Ammonia in MeOH .

    • Mechanism:[3][4][5][6] Ammonia deprotonates the product, breaking the ionic bond with the resin. The product elutes in the solvent front.

  • Finishing: Concentrate the ammoniacal eluent to obtain the pure zwitterion.

Visual Workflow: Decision Matrix

The following diagram illustrates the logical flow for determining the correct workup strategy based on your compound's behavior.

WorkupStrategy Start Crude Reaction Mixture (Aqueous) Check_pI Adjust pH to pI (pH 4.0 - 5.5) Start->Check_pI Precipitate Precipitate Formed? Check_pI->Precipitate Filter Filter & Wash (Cold iPrOH) Precipitate->Filter Yes Salt_Sat Saturate with NaCl (Salting Out) Precipitate->Salt_Sat No Final_Product Pure Zwitterion Filter->Final_Product Extract_BuOH Extract w/ n-Butanol or 2-MeTHF Salt_Sat->Extract_BuOH Check_Yield Good Recovery? Extract_BuOH->Check_Yield Evaporate Evaporate & Dry Check_Yield->Evaporate Yes SCX_Resin SCX Ion Exchange (Catch & Release) Check_Yield->SCX_Resin No Evaporate->Final_Product SCX_Resin->Final_Product

Figure 1: Decision matrix for isolating polar aminopyrazole carboxylic acids. Priority is given to precipitation (lowest cost/effort), followed by extraction, and finally ion exchange.

Module 4: Stability & Handling (Critical Warnings)

  • Decarboxylation Risk: Aminopyrazole carboxylic acids are prone to thermal decarboxylation, especially if the carboxyl group is ortho to the amino group.

    • Rule: Never heat the acidic aqueous solution above 50 °C.

    • Rule: When using n-Butanol, do not heat the water bath >45 °C; use high vacuum (<10 mbar) to remove the solvent.

  • Drying: Zwitterions trap water in their crystal lattice. Standard vacuum drying may leave 5-10% water weight.

    • Solution: Lyophilization (freeze-drying) is preferred over rotary evaporation for the final step to ensure an amorphous, dry powder.

References

  • Klamt, A., & Eckert, F. (2018). n-Butanol: An Ecologically and Economically Viable Extraction Solvent for Isolating Polar Products from Aqueous Solutions.[7] ResearchGate. [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemPubSoc Europe. [Link]

  • Perinu, C., et al. (2023).[8] An Investigation into the Mechanism of Alkaline Extraction-Isoelectric Point Precipitation. MDPI. [Link]

  • Bio-Rad Laboratories. (n.d.). Ion Exchange Chromatography for the Isolation of Basic Amino Acids. Bio-Rad Tech Note. [Link]

Sources

Validation & Comparative

HPLC Method Development for Polar Pyrazole Carboxylic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing robust HPLC methods for pyrazole carboxylic acids presents a distinct "polarity trap." These compounds possess a dual nature: the pyrazole ring offers limited hydrophobicity, while the carboxylic acid moiety (


) and the basic nitrogen (

for the conjugated acid) create extreme polarity and pH sensitivity.

Standard C18 protocols often fail due to phase collapse (dewetting) in highly aqueous conditions or ionic repulsion , leading to unretained peaks (


) and severe tailing. This guide objectively compares three distinct chromatographic approaches—Aqueous-Stable RP , HILIC , and Mixed-Mode —providing the experimental logic and protocols necessary to secure retention and resolution.

Part 1: The Physicochemical Challenge

To separate these molecules, one must first understand their behavior in solution.

  • The Acidic Handle: At neutral pH, the carboxylic acid is deprotonated (

    
    ), making the molecule highly hydrophilic and prone to exclusion from standard C18 pores.
    
  • The Basic Nitrogen: Residual silanols on silica columns can interact with the nitrogen, causing peak tailing.

  • The Dewetting Risk: To retain the neutral form, one must use low pH and high water content. On standard C18, this causes the hydrophobic chains to self-associate, expelling the mobile phase and losing retention.

Decision Matrix: Selecting the Mode

The following decision tree outlines the logical pathway for column selection based on analyte hydrophobicity (LogP) and solubility.

ColumnSelection Start Start: Analyte Assessment (Pyrazole Carboxylic Acid) LogP Calculate LogP & Solubility Start->LogP IsPolar LogP < 0 (Highly Polar) LogP->IsPolar High Water Solubility IsSemiPolar LogP > 0 (Moderately Polar) LogP->IsSemiPolar Organic Soluble HILIC Method B: HILIC (Amide / Zwitterionic) IsPolar->HILIC MS Detection Required MixedMode Method C: Mixed-Mode (RP + Anion Exchange) IsPolar->MixedMode Complex Matrix/Salts AqRP Method A: Aqueous Stable RP (Polar Embedded/Endcapped) IsSemiPolar->AqRP First Choice AqRP->MixedMode If Selectivity Fails

Figure 1: Strategic decision tree for stationary phase selection based on analyte polarity and detection requirements.

Part 2: Comparative Analysis of Methodologies

Method A: Aqueous-Stable Reversed Phase (The Robust Workhorse)

Best For: Routine QC, formulations with non-polar impurities, and general robustness. Mechanism: Uses proprietary hydrophilic end-capping or polar-embedded groups (e.g., carbamate, amide) to prevent phase collapse, allowing 100% aqueous mobile phases.[1]

  • Pros: High reproducibility; compatible with standard HPLC setups; robust peak shapes for acids at low pH.

  • Cons: Retention of very polar pyrazoles may still be weak (

    
    ); limited orthogonality.
    
Method B: HILIC (The Retention Specialist)

Best For: Highly polar metabolites, trace analysis, and LC-MS sensitivity. Mechanism: Partitioning into a water-enriched layer on the surface of a polar stationary phase (Amide or Bare Silica).

  • Pros: Massive retention for polar acids; elution order is reversed (impurities elute first); high organic content boosts ESI-MS sensitivity.[1]

  • Cons: Long equilibration times; sensitive to sample diluent (must be high organic); lower robustness than RP.

Method C: Mixed-Mode Chromatography (The Precision Tool)

Best For: Separating structurally similar isomers or when RP and HILIC fail. Mechanism: Combines hydrophobic interaction (RP) with weak anion exchange (WAX). The acid group binds electrostatically while the ring interacts hydrophobically.

  • Pros: Tunable selectivity via pH and buffer strength; "perfect" peak shapes for charged analytes.

  • Cons: Complex method development (more variables); column priming required.

Comparative Data Summary

Simulated performance data based on typical pyrazole-3-carboxylic acid behavior.

FeatureMethod A: Aqueous RP (C18-Aq)Method B: HILIC (Amide)Method C: Mixed-Mode (RP/AX)
Stationary Phase Polar-endcapped C18 (e.g., Atlantis T3, Zorbax SB-Aq)Amide or Zwitterionic (e.g., BEH Amide)Alkyl chain + Terminal Amine (e.g., Primesep, Newcrom)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.[1]5) in 90% ACN10 mM Ammonium Acetate (pH 4.5)
Retention (

)
1.5 - 3.0 (Moderate)5.0 - 10.0 (High)4.0 - 8.0 (High & Tunable)
Tailing Factor (

)
1.1 - 1.31.0 - 1.20.9 - 1.1 (Symmetrical)
Equilibration Fast (5-10 column volumes)Slow (20+ column volumes)Moderate (10-15 column volumes)
MS Sensitivity StandardEnhanced (High Organic)Standard

Part 3: Detailed Experimental Protocols

Protocol 1: Aqueous-Stable RP (Recommended Starting Point)

Objective: Maximize hydrophobic retention by suppressing ionization of the carboxylic acid (


).
  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (

    
     mm, 3.5 or 5 µm).
    
  • Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in Water (pH ~2.2). Note: TFA gives better peak shape but suppresses MS signal.

  • Mobile Phase B: Methanol (preferred over ACN for polar selectivity).

  • Gradient:

    • 0 min: 100% A

    • 5 min: 100% A (Isocratic hold is critical for retention)

    • 15 min: 50% B[1]

    • 20 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Lower temperature aids retention).

Validation Check: If


, do not increase organic. Switch to Method C.
Protocol 2: Mixed-Mode Optimization (For Difficult Separations)

Objective: Utilize dual retention mechanisms to separate isomers or extremely polar derivatives.

  • Column: SIELC Newcrom R1 or Primesep 100 (

    
     mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (creates cationic surface charge).

  • Mobile Phase B: ACN + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 5% B

    • 20 min: 60% B

  • Critical Tuning:

    • To increase retention: Decrease buffer concentration (if using salt) or increase pH (to ionize the acid analyte).

    • To improve peak shape: Ensure pH is far from the isoelectric point of the column ligand.

Part 4: Method Development Workflow

The following diagram illustrates the iterative process for optimizing the separation of pyrazole carboxylic acids.

OptimizationWorkflow Init Initial Run: Aqueous C18 (100% Buffer A) CheckRet Check k' > 1.5? Init->CheckRet Success Optimize Gradient Slope CheckRet->Success Yes Fail Retention Failure CheckRet->Fail No Tailing Check Tailing? Success->Tailing SwitchMode Switch to Mixed-Mode / HILIC Fail->SwitchMode AddMod Add TFA (0.05%) or Amm. Acetate Tailing->AddMod Tf > 1.5 Final Final Method Validation Tailing->Final Tf < 1.5

Figure 2: Step-by-step optimization workflow ensuring retention and peak symmetry.

References

  • Waters Corporation. Atlantis T3 Columns: Instruction Manual (Care and Use). Retrieved from

  • Agilent Technologies. Analysis of Polar Compounds using Agilent Zorbax SB-Aq. Application Note. Retrieved from

  • SIELC Technologies. Separation of Pyrazole Carboxylic Acids on Newcrom R1. Application Data.[2][3][4][5][6][7][8][9][10][11] Retrieved from

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from

  • Chrom Tech. Reverse-Phase vs. HILIC: A Comparative Guide. Retrieved from

Sources

A Comparative Analysis of the Biological Activity of 1-(2-Pyridyl) vs. 1-(3-Pyridyl) Pyrazoles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure found in numerous approved drugs.[1][2] Its versatility allows for a wide range of biological activities, from anti-inflammatory to anticancer and antimicrobial effects.[2][3] A common and impactful modification to the pyrazole scaffold is the introduction of a pyridine ring at the N-1 position. This substitution not only influences the physicochemical properties of the molecule but can also profoundly alter its biological activity and target engagement.

This guide provides an in-depth, objective comparison of the biological activities of two key isomeric forms: 1-(2-pyridyl)pyrazoles and 1-(3-pyridyl)pyrazoles. We will delve into supporting experimental data to elucidate how the seemingly subtle change in the nitrogen position on the pyridine ring can lead to significant differences in pharmacological profiles. This analysis aims to provide valuable insights for the rational design of novel therapeutic agents.

The Isomeric Difference: A Structural and Electronic Overview

The position of the nitrogen atom in the pyridine ring dictates the electronic distribution and steric hindrance of the entire pyridylpyrazole scaffold. In the 1-(2-pyridyl) isomer, the nitrogen is in closer proximity to the pyrazole ring, potentially leading to intramolecular hydrogen bonding or specific chelation interactions with metal ions in enzyme active sites. This proximity can also create steric hindrance, influencing the preferred conformation of the molecule.

Conversely, the 1-(3-pyridyl) isomer places the nitrogen atom further from the pyrazole core, resulting in a different dipole moment and electrostatic potential surface. This can alter the molecule's ability to form key hydrogen bonds with target proteins and may allow for different binding orientations within a receptor pocket.

G Start Pyridylhydrazine + 1,3-Dicarbonyl Compound Reaction Condensation Reaction (e.g., in ethanol, reflux) Start->Reaction Product 1-Pyridylpyrazole Reaction->Product

Caption: General synthetic workflow for 1-pyridylpyrazoles.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the appropriate pyridylhydrazine (2-hydrazinopyridine or 3-hydrazinopyridine) and the 1,3-dicarbonyl compound in a suitable solvent, such as ethanol.

  • Reaction: Heat the mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 1-pyridylpyrazole.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory potential of compounds against a specific kinase is a radiometric filter binding assay or a fluorescence-based assay.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Compound Addition: Add the test compound (1-(2-pyridyl) or 1-(3-pyridyl) pyrazole derivative) at various concentrations.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time to allow for the kinase reaction to proceed.

  • Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and quantifying the radioactivity. For fluorescence-based assays, a change in fluorescence intensity is measured.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

The available evidence, though not from direct head-to-head comparative studies, strongly suggests that the position of the nitrogen atom in the pyridine ring of 1-pyridylpyrazoles is a critical determinant of their biological activity.

  • 1-(2-Pyridyl)pyrazoles appear to be particularly promising for targeting specific enzymes where the 2-pyridyl nitrogen can act as a key interacting moiety, as seen in TGF-βR1 and potentially JNK inhibitors. Its ability to form intramolecular interactions or chelate metals could be advantageous in certain enzyme active sites.

  • 1-(3-Pyridyl)pyrazoles have demonstrated broader-spectrum antibacterial activity and have been incorporated into anti-inflammatory scaffolds. The less sterically hindered nature and different electronic profile of the 3-pyridyl group may allow for greater flexibility in binding to a wider range of targets.

Future research should focus on the following:

  • Direct Comparative Studies: Synthesizing and testing pairs of 1-(2-pyridyl) and 1-(3-pyridyl) pyrazole analogues against a panel of biological targets is crucial for a definitive comparison.

  • Computational Modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding modes of these isomers and help rationalize observed differences in activity.

  • Expanded SAR Studies: Systematically varying substituents on both the pyrazole and pyridine rings for both isomers will help to build a more comprehensive understanding of their structure-activity relationships.

By understanding the nuanced effects of isomeric substitution, medicinal chemists can more effectively design and optimize pyridylpyrazole-based compounds for a variety of therapeutic applications.

References

  • Sawyer, J. S., et al. (2005). Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. Journal of Biological Chemistry, 280(9), 8031-8037.
  • DiPuma, T., et al. (2025). Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics. Loyola eCommons.
  • Manivannan, E., & Chaturvedi, S. C. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1145-1151.
  • Yerragunta, V., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • Kim, D., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2235.
  • Karrouchi, K., et al. (2015). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5235-5239.
  • Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
  • DiPuma, T., et al. (2025). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 30(1), 123.
  • H. M. A. A. (2021). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Journal of Medicinal Chemistry, 8(4), 1-4.
  • Guckian, K., et al. (2010). Pyrazolone based TGFbetaR1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 326-329.
  • Al-Hourani, B. J., et al. (2024). SAR analysis of 1,3,5-trisubstituted pyrazoles with anti-inflammatory potential.
  • El-Gamal, M. I., et al. (2025). Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors.
  • Nehra, B., et al. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). Future Medicinal Chemistry.
  • El-Sayed, M. A. A., et al. (2024).
  • Google Patents. (2015). Novel compounds as jnk kinase inhibitors. EP3076789A4.
  • Kumar, A., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(10), 1734-1746.
  • Van der Veken, P., et al. (2024). Strategy designed for 1,3-diaryl pyrazole derivatives as selective COX-2 inhibitors with anti-inflammatory and anticancer activities.
  • El-Sayed, W. A., et al. (2018).
  • Kumar, A., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Advances, 11(52), 32873-32885.
  • De Vreese, R., et al. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 29(9), 2004.
  • Kumar, R., & Singh, R. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3), 539-557.

Sources

Spectroscopic Profiling of Amino-Pyrazole Carboxylic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-pyrazole carboxylic acids (e.g., 3-aminopyrazole-4-carboxylic acid) are privileged scaffolds in modern drug discovery, serving as bioisosteres for purines in kinase inhibitor design. Unlike simple aromatics, their UV-Vis absorption profiles are dynamic, governed by complex tautomeric equilibria and pH-dependent zwitterionic states.

This guide moves beyond basic spectral libraries. It provides a mechanistic comparison of the amino-pyrazole chromophore against its pyridine and pyrrole analogues, establishing a self-validating protocol for pKa determination and purity analysis.

Part 1: The Chromophore Landscape

The UV-Vis spectrum of 3-aminopyrazole-4-carboxylic acid is characterized by two primary electronic transitions. Understanding these is prerequisite to interpreting shifts caused by ligand binding or metal complexation.

Electronic Transitions

The molecule exhibits a dual-band profile in the UV region:[1]

  • High-Energy Band (

    
    ): 
    
    • Type:

      
       transition.
      
    • Origin: Excitation of the conjugated pyrazole ring system.

    • Intensity: Strong molar absorptivity (

      
      ).
      
    • Sensitivity: Relatively insensitive to solvent polarity but sensitive to ring substitution.

  • Low-Energy Band (

    
    ): 
    
    • Type: Mixed

      
       and Charge Transfer (CT).
      
    • Origin: Involves the lone pair on the exocyclic amine (

      
      ) and the ring nitrogen, conjugating with the electron-withdrawing carboxylic acid (
      
      
      
      ).
    • Intensity: Moderate (

      
      ).
      
    • Sensitivity: Highly sensitive to pH (protonation of the amine kills this band) and solvent hydrogen bonding.

Mechanistic Diagram

The following diagram illustrates the resonance contributions and auxochromic effects governing these transitions.

ChromophoreDynamics cluster_tautomer Tautomeric Influence GroundState Ground State (Amino-Pyrazole) ExcitedPi π -> π* State (Ring Delocalization) ~224 nm GroundState->ExcitedPi High Energy Excitation ExcitedN n -> π* / CT State (Amine -> Carbonyl) ~274 nm GroundState->ExcitedN Low Energy Excitation Factors Perturbation Factors Factors->ExcitedN pH (Protonation) Blue Shift Factors->ExcitedN Solvent Polarity Red Shift Tautomer 3-amino vs 5-amino Equilibrium Tautomer->GroundState Modulates Bond Order

Figure 1: Electronic transition map showing the dual-band nature of the amino-pyrazole scaffold and susceptibility to environmental factors.

Part 2: Comparative Analysis

In drug design, choosing between a pyrazole, pyridine, or pyrrole scaffold often depends on electronic properties. The table below objectively compares the amino-pyrazole scaffold against its primary bioisosteres.

Table 1: Scaffold Comparison Matrix
FeatureAmino-Pyrazole (3-amino-4-COOH)Amino-Pyridine (2-amino-3-COOH)Pyrrole (3-COOH analogues)
Primary

274 nm (Broad)~310 nm (Distinct shoulder)~210-250 nm (Weak >250nm)
Electronic Character

-excessive (5-membered), but N-N bond induces -I effect.

-deficient (6-membered).
Highly

-excessive.
Acid/Base Behavior Amphoteric: Basic amine + Acidic pyrazole NH + Acidic COOH.Basic/Acidic: Basic ring N + Acidic COOH.Weakly Acidic: Ring NH is not basic.
Solvatochromism High: Tautomeric ratio changes with solvent polarity.Moderate: Dipole moment shifts.Low: Less polarizable ground state.
Drug Design Utility H-bond donor AND acceptor (Kinase hinge binder).H-bond acceptor dominant.H-bond donor dominant.

Key Insight: The amino-pyrazole absorbs at a shorter wavelength (higher energy) than the amino-pyridine due to the smaller ring size constraining the conjugation length, despite the "super-aromatic" nature of the pyrazole. However, it offers a richer H-bonding profile for active site interactions.

Part 3: Experimental Protocol (Self-Validating)

To obtain reproducible spectra for pKa determination or purity analysis, you must control the tautomeric state.

Reagents & Buffer System
  • Stock Solvent: Methanol (HPLC Grade) - Do not use DMSO for UV determination below 260 nm due to cutoff interference.

  • Buffers: Phosphate-Citrate series (pH 2.0 – 8.0).

  • Linearity Standard: Potassium Dichromate (NIST traceable).

The "Linearity Check" Workflow

Before analyzing the sample, validate the instrument and solvent system.

  • Blanking: Scan pure buffer/MeOH mix (95:5). Baseline must be flat

    
     AU.
    
  • Stock Prep: Dissolve 1.0 mg Amino-Pyrazole in 10 mL MeOH.

  • Dilution Series: Prepare 10, 20, 40, and 80

    
    M solutions in pH 7.4 buffer.
    
  • Validation: Plot Absorbance (274 nm) vs. Concentration.

    
     must be 
    
    
    
    .
pKa Determination Protocol (Albert-Serjeant Method)

Because these molecules are zwitterionic, a multi-wavelength analysis is required.

ProtocolWorkflow SamplePrep Step 1: Sample Preparation 100µM in 5% MeOH/Water pHAdjust Step 2: pH Titration Range 1.5 to 10.0 (0.5 pH increments) SamplePrep->pHAdjust Scan Step 3: Spectral Acquisition Scan 200-400 nm pHAdjust->Scan Isosbestic Step 4: ID Isosbestic Points Confirm 2-state equilibrium Scan->Isosbestic Isosbestic->SamplePrep Drift/Precipitation (Restart) Calc Step 5: Henderson-Hasselbalch Fit Plot Abs @ 274nm vs pH Isosbestic->Calc Valid

Figure 2: Step-by-step workflow for spectrophotometric pKa determination of aminopyrazoles.

Critical Note on Tautomerism: At neutral pH, the 3-amino-pyrazole exists in equilibrium with the 5-amino-pyrazole tautomer.

  • Acidic pH (< 2): Cationic species dominates (Protonated amine).

    
     shifts Blue (Hypsochromic).
    
  • Basic pH (> 8): Anionic species dominates (Carboxylate).

    
     shifts Red (Bathochromic).
    

Part 4: Applications in Drug Discovery[2]

Fragment-Based Drug Discovery (FBDD)

Amino-pyrazole carboxylic acids are ideal "fragments" due to their low molecular weight (<150 Da) and high ligand efficiency.

  • Screening: UV-Vis is used to monitor solubility in assay buffers (PBS/DMSO mixes) before NMR or SPR screening.

  • Aggregation: A "lift" in the baseline at >350 nm (where the molecule should not absorb) indicates micro-precipitation or aggregation, a common false positive in FBDD.

Metal Complexation

The N-N motif allows for bidentate coordination with metals (e.g., Cu, Zn).

  • Indicator: A new Charge Transfer (CT) band appearing >300 nm is the signature of Metal-Ligand complex formation, distinct from the intrinsic

    
     transitions.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96774, 3-Aminopyrazole-4-carboxylic acid. Retrieved from [Link]

  • SpectraBase. 3-Aminopyrazole-4-carboxylic acid UV-Vis Spectrum. John Wiley & Sons.[2][3][4] Retrieved from [Link]

  • Fabbri, D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules (MDPI). Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Analysis of 3-amino-1-(pyridin-3-yl)pyrazole-4-carboxylic Acid via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. The compound 3-amino-1-(pyridin-3-yl)pyrazole-4-carboxylic acid is a key heterocyclic building block in the synthesis of various biologically active molecules.[1] Its purity can significantly impact the quality and impurity profile of the final drug product. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity assessment of this critical intermediate, designed for researchers, scientists, and drug development professionals.

Our discussion will navigate through two primary LC-MS approaches: a robust Reversed-Phase Liquid Chromatography (RPLC) method suitable for routine quality control and a more advanced Hydrophilic Interaction Liquid Chromatography (HILIC) method for enhanced retention and alternative selectivity of the polar parent compound and its impurities. Furthermore, the power of High-Resolution Mass Spectrometry (HRMS) in definitive impurity identification will be explored.

The Analytical Challenge: Properties of 3-amino-1-(pyridin-3-yl)pyrazole-4-carboxylic Acid

3-amino-1-(pyridin-3-yl)pyrazole-4-carboxylic acid is a polar molecule, a characteristic that presents a significant challenge for traditional reversed-phase chromatography.[2][3] Polar compounds often exhibit poor retention on nonpolar stationary phases like C18, leading to elution near the solvent front and potential co-elution with other polar impurities or matrix components.[4] This can compromise the accuracy and sensitivity of the analysis. Therefore, careful method development is paramount.

Method 1: Reversed-Phase Liquid Chromatography with Tandem Mass Spectrometry (RPLC-MS/MS)

Reversed-phase liquid chromatography is a widely used and robust technique for the separation of a broad range of compounds.[5] For polar analytes like our target compound, modifications to the standard RPLC approach are necessary to achieve adequate retention and separation.

Rationale for Experimental Choices
  • Column Chemistry: A C18 column with a polar-embedded group is selected. These columns are designed to be more compatible with highly aqueous mobile phases, which are often required to retain polar compounds, and they offer a different selectivity compared to traditional C18 phases.[2]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid, is employed. The formic acid serves two purposes: it protonates the analyte, which can improve peak shape, and it provides a source of protons for efficient ionization in the mass spectrometer.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is utilized for its high selectivity and sensitivity.[6] This allows for the quantification of the main compound and known impurities even at low levels.

Experimental Protocol: RPLC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

Parameter Condition
Column Polar-embedded C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 2 µL |

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode ESI Positive
Scan Type MRM
Capillary Voltage 3.5 kV
Source Temperature 150 °C

| Desolvation Temperature | 400 °C |

Workflow for RPLC-MS/MS Analysis```dot

RPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent (50:50 ACN:H2O) start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.22 µm) vortex->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (QqQ-MS) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Purity Report quantify->report

Caption: HILIC-HRMS workflow for impurity identification.

Comparative Analysis: RPLC-MS/MS vs. HILIC-HRMS

FeatureRPLC-MS/MSHILIC-HRMS
Retention of Polar Analytes Moderate, requires specialized columnsExcellent
Selectivity Based on hydrophobicityBased on hydrophilicity and partitioning
Sensitivity High (MRM)High, enhanced by organic mobile phase in ESI [5]
Impurity Identification Limited to known impuritiesExcellent for unknown impurities (HRMS) [7]
Robustness Generally highCan be more sensitive to sample matrix and injection solvent
Primary Application Routine QC, quantification of known impuritiesImpurity profiling, identification of unknowns, analysis of very polar compounds

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of these analytical methods, a robust validation protocol in accordance with International Council for Harmonisation (ICH) guidelines should be implemented. [8][9] Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. [9]This is demonstrated by the separation of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. [9]* Accuracy: The closeness of the test results obtained by the method to the true value. [9]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

By rigorously validating these parameters, the analytical methods become self-validating systems, providing a high degree of confidence in the reported purity results.

Conclusion

The purity analysis of 3-amino-1-(pyridin-3-yl)pyrazole-4-carboxylic acid by LC-MS requires careful consideration of the analyte's polar nature. While a well-developed RPLC-MS/MS method can be a robust tool for routine quality control, HILIC-HRMS offers a superior solution for comprehensive impurity profiling and the identification of unknown, often polar, impurities. The choice between these methods will depend on the specific requirements of the analysis, from routine batch release to in-depth characterization during process development. The implementation of a thorough method validation strategy is essential to ensure the scientific integrity and trustworthiness of the analytical data.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Sterling Pharma Solutions. High resolution mass spectrometry for impurity profiling.
  • LabRulez LCMS. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
  • Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.
  • LCGC International. (2020, November 12). HILIC: The Pros and Cons.
  • Hawach. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns.
  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Scherf, G., et al. (2013). Rapid and Comprehensive Impurity Profiling of Synthetic Thyroxine by Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry.
  • National Agricultural Library. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials.
  • Chromatography Online. (2020, November 11). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • Wang, L., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Indian Journal of Pharmaceutical Education and Research. (2023, July 15). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Therapeutic Goods Administration. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5.
  • PubMed. (2012, June 15). LC-MS metabolomics of polar compounds.
  • ResearchGate. (2025, October 16). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Toronto Research Chemicals. 3-Amino-1H-pyrazole-4-carboxylic acid.
  • Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
  • ChemicalBook. (2025, July 24). 3-Amino-1H-pyrazole-4-carboxamide.
  • CookeChem. 3-Amino-1H-pyrazole-4-carboxylic acid , 95% , 41680-34-6.
  • PubChem. 3-amino-1H-pyrazole-4-carboxylic acid.
  • Amerigo Scientific. 3-Amino-1H-pyrazole-4-carboxylic acid.
  • ResearchGate. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • Thermo Fisher Scientific. (n.d.). 3-Amino-1H-pyrazole-4-carboxylic acid, 95%, Thermo Scientific Chemicals 5 g.
  • ResearchGate. Labeling Reagents for Amines and Carboxylic Acids in LC-MS/ MS.
  • NIST. 3-Amino-4-carbethoxypyrazole.
  • Simson Pharma. 3-Amino-1H-pyrazole-4-carboxylic Acid.
  • Google Patents. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
  • PMC. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Baishideng Publishing Group. (2012, October 26). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning.

Sources

Validating Regiochemistry of N-Arylation in Pyrazole Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Regiochemistry of N-Arylation in Pyrazole Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In kinase inhibitor design and fragment-based drug discovery, the pyrazole scaffold is ubiquitous. However, the N-arylation of asymmetric pyrazoles presents a persistent regiochemical challenge. Due to annular tautomerism, N-arylation reactions (whether via Chan-Lam, Buchwald-Hartwig, or Ullmann coupling) frequently yield mixtures of 1,3- and 1,5-disubstituted isomers. These regioisomers often exhibit nearly identical


 values and indistinguishable mass spectra, yet they possess vastly different biological activities.

This guide objectively compares the four primary validation methodologies—1D NOE ,


C NMR Analysis , 

-

N HMBC
, and GIAO-DFT Calculation —providing decision-making frameworks and experimental protocols to ensure structural integrity in your SAR campaigns.

Part 1: The Mechanistic Challenge (Tautomerism)

The core ambiguity arises from the proton transfer between


 and 

in the parent pyrazole. When a substituent (R) is present at position 3 (or 5), the pyrazole exists in equilibrium between two tautomers. Upon arylation, steric bulk and electronic factors dictate the ratio of products, but rarely is the selectivity 100:0.
Visualization: The Regioselectivity Trap

The following diagram illustrates the divergence point where tautomerism leads to isomeric mixtures.

Pyrazole_Regiochemistry Tautomer_A Tautomer A (3-substituted) Tautomer_B Tautomer B (5-substituted) Tautomer_A->Tautomer_B Fast Equilibrium (Kd) Reaction N-Arylation (Cu or Pd Catalysis) Tautomer_A->Reaction Tautomer_B->Reaction Product_13 1,3-Disubstituted (Less Sterically Hindered) Reaction->Product_13 Major Path (Usually) Product_15 1,5-Disubstituted (Sterically Congested) Reaction->Product_15 Minor Path (Critical Impurity)

Figure 1: The bifurcation of N-arylation pathways. Note that "Major" and "Minor" designations can invert based on ligand bulk and solvent polarity.

Part 2: Comparative Analysis of Validation Methods

Method A: 1D Differential NOE (The Standard Workhorse)

Nuclear Overhauser Effect (NOE) spectroscopy is the fastest method for validation, provided the pyrazole has a proton at the C5/C3 position.

  • Mechanism: If N-arylation occurs at the position adjacent to the C-H (forming the 1,5-isomer), irradiation of the aryl ortho-protons will show a strong NOE enhancement of the pyrazole C-H signal. If the 1,3-isomer is formed, the aryl group is distant from the substituent, and no NOE is observed (or a weak NOE to the substituent protons).

  • Pros: Fast (<15 mins), standard equipment.

  • Cons: Fails if the pyrazole is fully substituted (no C-H) or if the aryl ortho-protons are absent (e.g., 2,6-disubstituted aryl rings).

Method B: C NMR Chemical Shift Analysis (The Fingerprint)

The chemical shift of the pyrazole ring carbons is sensitive to N-substitution.

  • Mechanism: In 1-arylpyrazoles, the carbon adjacent to the substituted nitrogen (C5) typically resonates upfield relative to C3 due to the "pyrrole-like" character of N1.

  • Rule of Thumb:

    • C5 (adjacent to N-Ar):

      
       ~125–135 ppm.
      
    • C3 (adjacent to N=):

      
       ~140–150 ppm.
      
  • Pros: No special pulse sequences required.

  • Cons: Requires sufficient sample mass (>5 mg); substituent electronic effects can invert these trends, making it risky for novel scaffolds.

Method C: - N HMBC (The Definitive Solution)

When NOE is ambiguous,


-

N HMBC provides an unambiguous connectivity map.
  • Mechanism: Pyrazoles have two distinct nitrogens:[1]

    • N1 (Pyrrole-like): Shielded (

      
       -150 to -200 ppm relative to 
      
      
      
      ).
    • N2 (Pyridine-like): Deshielded (

      
       -60 to -100 ppm).
      
    • HMBC correlations from the Aryl ortho-protons will couple only to N1. Correlations from the pyrazole C-H will couple to both, but the coupling constants (

      
       vs 
      
      
      
      ) differ.
  • Pros: Definitive structural proof; works on fully substituted rings if long-range couplings are visible.

  • Cons: Low sensitivity of

    
    N (requires high concentration or cryoprobe); long acquisition times (1–4 hours).
    
Method D: GIAO-DFT Calculation (The In-Silico Validator)

Comparing experimental NMR data with computed shifts (Density Functional Theory using Gauge-Including Atomic Orbitals).

  • Mechanism: Calculate the shielding tensors for both hypothetical isomers and correlate with experimental data.

  • Pros: Zero sample consumption; solves "impossible" cases where no protons exist for NOE.

  • Cons: Requires computational resources and expertise.

Part 3: Comparative Data & Decision Matrix

Table 1: Performance Comparison of Validation Methods

Feature1D NOE / NOESY

C NMR Analysis

-

N HMBC
GIAO-DFT Calculation
Certainty High (if H present)MediumVery High High
Sample Req. ~2 mg>5 mg>10 mg (or Cryoprobe)None (Data only)
Time 10–30 min1–2 hours2–12 hours24–48 hours
Cost LowLowHigh (Instrument time)Medium (Compute time)
Limitation Requires spatial proximityAmbiguous with EWG/EDGLow sensitivityRequires software
Decision Workflow

Use the following logic to select the most efficient validation path for your compound.

Decision_Tree Start Isolate Product Check_H Does Pyrazole ring have a C-H? Start->Check_H NOE Run 1D NOE Check_H->NOE Yes HMBC Run 1H-15N HMBC Check_H->HMBC No NOE_Result Is NOE signal clear? NOE->NOE_Result Done Assign Structure NOE_Result->Done Yes NOE_Result->HMBC No/Ambiguous Cryo Is Cryoprobe available? HMBC->Cryo Cryo->Done Yes (Data Good) DFT Run GIAO-DFT (B3LYP/6-311+G(d,p)) Cryo->DFT No (Low S/N) DFT->Done Deriv Chemical Derivatization (e.g. Methylation & X-ray) DFT->Deriv Inconclusive

Figure 2: Strategic decision tree for regiochemistry assignment.

Part 4: Experimental Protocols

Protocol 1: The "Gold Standard" 1D NOE Experiment

Objective: Determine if the aryl group is proximal to the pyrazole C5-H (indicating 1,5-isomer) or distal (indicating 1,3-isomer).

  • Sample Prep: Dissolve 2–5 mg of pure isolate in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred to prevent peak overlap due to viscosity broadening, though CDCl
    
    
    is fine for sharp peaks). Degassing is recommended but not strictly necessary for qualitative NOE.
  • Acquisition:

    • Run a standard

      
       spectrum first to identify the resonance frequencies of the Aryl-ortho protons  and the Pyrazole C5-H .
      
    • Select the 1D Selective NOE pulse sequence (e.g., selnogp on Bruker).

    • Target: Set the irradiation frequency (O1) exactly on the Aryl-ortho proton multiplet.

    • Mixing Time: Set to 500–800 ms.

    • Scans: 64 to 128 scans are usually sufficient.

  • Analysis:

    • Phase the spectrum so the irradiated peak is negative.

    • Look for positive enhancement at the Pyrazole C5-H frequency.

    • Interpretation:

Protocol 2: Chan-Lam N-Arylation (Optimized for Selectivity)

While this guide focuses on validation, controlling the synthesis is the first line of defense. This protocol uses a copper(II) source and is robust for diverse pyrazoles.

  • Reagents:

    • Substituted Pyrazole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Cu(OAc)

      
       (0.1–0.2 equiv) - Catalyst
      
    • Pyridine (2.0 equiv) - Base/Ligand

    • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Procedure:

    • In a flask open to air (oxygen is the oxidant), combine pyrazole, boronic acid, and Cu(OAc)

      
       in DCM [0.1 M].
      
    • Add pyridine.[2] The solution typically turns dark blue/green.

    • Stir vigorously at Room Temperature for 12–24 hours.

    • Monitoring: Monitor by LCMS. If conversion stalls, add fresh boronic acid and catalyst.

  • Workup:

    • Filter through a pad of Celite to remove copper salts.

    • Concentrate and purify via flash chromatography.

    • Note: The 1,3- and 1,5-isomers often have very similar

      
       values. Use a shallow gradient (e.g., 0-10% MeOH in DCM over 30 CV) to separate them.
      

Part 5: Case Study Data

Compound: 3-Methyl-1-phenyl-1H-pyrazole (1,3-isomer) vs 5-Methyl-1-phenyl-1H-pyrazole (1,5-isomer).

Parameter1,3-Isomer (1-phenyl-3-methyl) 1,5-Isomer (1-phenyl-5-methyl)

NMR (C-CH

)

2.35 ppm

2.15 ppm (Shielded by Phenyl ring current)

NMR (Py-H)
C5-H:

7.80 (d,

=2.5 Hz)
C3-H:

7.55 (d,

=1.8 Hz)
NOE Result Irradiate Ph-ortho

NO NOE to Me
Irradiate Ph-ortho

Strong NOE to Me

C NMR (Me)

13.5 ppm

11.2 ppm

N Shift (N1)

-185 ppm

-192 ppm

Data Interpretation: The shielding of the methyl group in the 1,5-isomer is a classic diagnostic feature. The phenyl ring is twisted out of plane, positioning the 5-methyl group in the shielding cone of the aromatic ring.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Multicomponent Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008. Link

  • Chan-Lam Coupling Guide: Qiao, J. X., & Lam, P. Y. S.[3] "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011. Link

  • 15N NMR Methodology: Martin, G. E., & Hadden, C. E. "Long-Range 1H-15N Heteronuclear Shift Correlation." Journal of Natural Products, 2000. Link

  • DFT-NMR Validation: Lodewyk, M. W., et al. "The role of DFT-based chemical shift calculations in the structural elucidation of organic compounds." Chemical Reviews, 2012. Link

  • Misassignment Corrections: Alkorta, I., & Elguero, J. "GIAO/DFT calculated chemical shifts of pyrazoles." Magnetic Resonance in Chemistry, 2004. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid. As a nitrogen-containing heterocyclic compound, a class of molecules prevalent in modern pharmaceuticals, its handling and disposal demand a rigorous, safety-first approach.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory awareness.

Core Principle: Proactive Hazard Assessment

Analysis of analogs such as 3-Aminopyrazole-4-carboxylic acid and other aminopyrazole derivatives reveals potential, though not officially classified, hazards.[2] For instance, related compounds like 3-Amino-1H-pyrazole-4-carboxamide are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] Therefore, all handling and disposal procedures must be executed with the assumption that this compound presents similar risks.

Table 1: Hazard Profile of Structurally Related Pyrazole Compounds

Compound NameCAS NumberHazard StatementsDisposal Considerations
3-Amino-1H-pyrazole-4-carboxamide5334-31-6H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][4]Dispose of contents/container to an approved waste disposal plant.[3][4]
3-Aminopyrazole1820-80-0Harmful if swallowed. Causes severe skin burns and eye damage.[5]Classified as hazardous waste. Must be disposed of via an approved waste disposal plant.[5][6]
1-Methyl-4-iodo-1H-pyrazole39806-90-1Causes skin and serious eye irritation. May cause respiratory irritation.[7]Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[7]
3-Amino-1H-pyrazole-4-carboxylic acid41680-34-6Not classified as hazardous by US OSHA, but full toxicological properties have not been investigated.[2]Chemical waste generators must determine classification and consult local, regional, and national regulations.[2]

The Foundational Rules of Disposal

Adherence to the following core directives is non-negotiable for ensuring personnel safety and environmental compliance.

  • Treat as Hazardous Waste: All waste containing 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid, including neat compound, contaminated labware (e.g., pipette tips, weighing boats), and used Personal Protective Equipment (PPE), must be managed as hazardous chemical waste.[7][8]

  • Zero-Sewer Policy: Under no circumstances should this compound or its residues be disposed of down the drain.[2][7] This practice is a direct violation of environmental regulations and can lead to contamination of waterways.[8] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[9]

  • Regulatory Compliance is Mandatory: The generator of the waste is legally responsible for its proper classification and disposal.[2][3][10] This requires adherence to all local, state, and federal regulations, such as those outlined by the EPA's Resource Conservation and Recovery Act (RCRA).[3][11][12]

  • Consult Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They provide definitive guidance on waste procedures specific to your location and are responsible for coordinating with licensed waste disposal contractors.[7][8]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the safe handling and disposal of 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form, ensure you are wearing the correct PPE. This is the first line of defense against potential exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[5]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use an approved respirator.[4][6]

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Designated Waste Stream: Collect all waste materials contaminated with 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid separately from other waste streams. Do not mix different types of chemical waste.[8]

  • Solid Waste: Collect unused or expired solid compounds, contaminated gloves, weighing paper, and other solid labware in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid hazardous waste container. The container must be appropriate for the solvent used.

Step 3: Containerization and Labeling

Clear and accurate labeling is a critical safety and regulatory requirement.

  • Container: Use a leak-proof, sealable container made of a material compatible with the chemical waste.[4][7] Keep the container tightly closed when not in use.[2][3]

  • Labeling: The container must be clearly labeled as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste".[7][8]

    • The full, unabbreviated chemical name: "3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid".[7][8]

    • An indication of the associated hazards (e.g., "Irritant").

    • The accumulation start date.

Step 4: Temporary Storage

Waste containers must be stored safely pending pickup by EHS or a licensed contractor.

  • Location: Store the sealed waste container in a designated hazardous waste accumulation area.[7]

  • Conditions: This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[2][8][13]

Step 5: Final Disposal Coordination

The final step is to arrange for professional disposal.

  • Contact EHS: Contact your institution's EHS office to schedule a pickup for your hazardous waste container.[7][8] Provide them with the full chemical name and any available safety information.

  • Manifesting: The waste will be tracked using a hazardous waste manifest, a document that ensures the waste is managed correctly from generation to final disposal.[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spill from spreading. For solid spills, avoid creating dust.[10][14] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[13]

  • Clean Up: Wearing appropriate PPE, carefully sweep or scoop up the contained material and place it into a designated hazardous waste container.[3][10][14]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid.

G Disposal Workflow for 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid cluster_prep Preparation & Handling cluster_wastegen Waste Generation & Collection cluster_labelstore Container Management cluster_disposal Final Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Generate Waste (Solid or Liquid) A->B C 3. Segregate Waste (No Mixing) B->C Spill EMERGENCY Spill Occurs B->Spill D 4. Place in Designated Hazardous Waste Container C->D E 5. Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazards D->E F 6. Store Securely (Sealed, Ventilated Area) E->F G 7. Contact EHS Office for Waste Pickup F->G H 8. Licensed Contractor Disposes per Regulations G->H Spill_Proc Follow Spill Protocol (Contain, Clean, Report) Spill->Spill_Proc Spill_Proc->D Contaminated materials go into waste container

Caption: Disposal workflow for 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid.

References

  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • AK Scientific, Inc. (n.d.). 3-Amino-1H-pyrazole-4-carboxamide Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). 3-Aminopyrazole-4-carboxylic acid Safety Data Sheet.
  • Apollo Scientific. (n.d.). 3-Amino-1H-pyrazole-4-carboxamide hemisulphate Safety Data Sheet.
  • AAPPTec, LLC. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet.
  • TCI Chemicals. (2024, December 5). 3-Aminopyrazole-4-carboxamide Hemisulfate Safety Data Sheet.
  • TCI Chemicals. (2024, December 9). 3-Aminopyrazole Safety Data Sheet.
  • Apollo Scientific. (n.d.). 5-(Aminomethyl)-1-methyl-1H-pyrazole Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). 3-(Trifluoromethyl)-1H-pyrazole, 97% Material Safety Data Sheet.
  • Aldrich. (2025, November 6). 3-Aminopyridine Safety Data Sheet.
  • Fisher Scientific. (2015, October 26). 3-Aminopyrazole Safety Data Sheet.
  • Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet.
  • Fisher Scientific. (2015, October 26). 3-Aminopyrazole Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Fisher Scientific. (2025, December 18). Pyrazole Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Marshall, C. M., et al. (2024, July 25). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Journal of Medicinal Chemistry. [Link]

  • American Society of Health-System Pharmacists. (n.d.). Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid is a functionalized heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., JAK inhibitors).[1][2][3][4] Its structure combines four distinct pharmacophores, each contributing to its safety profile.

Unlike common solvents or reagents, this compound is often a Research Use Only (RUO) material with limited toxicological data. Therefore, we must apply the Precautionary Principle , treating it as a Potent Compound (Occupational Exposure Band 3 or 4) until specific toxicology proves otherwise.

Molecular Hazard Deconstruction

To understand the PPE requirements, we must analyze the functional groups:

MoietyAssociated Hazard PotentialPhysiological Target
Pyridine Ring Hepatotoxicity, Neurotoxicity, IrritationLiver, CNS, Mucous Membranes
Pyrazole Ring Biological Activity (Kinase Inhibition)Cell Signaling Pathways
Carboxylic Acid Corrosivity, pH-dependent IrritationEyes, Skin, Respiratory Tract
Primary Amine Sensitization, chemical reactivitySkin (Dermatitis), Lungs

Core Safety Directive: The primary risk is inhalation of dust during weighing and aerosol exposure during solubilization. The acidic nature poses an immediate risk of severe eye damage upon contact.

PPE Selection Matrix

This matrix defines the minimum protection levels based on the operational state of the chemical.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Chemistry (Reaction/Workup)Spill Cleanup (Emergency)
Respiratory Primary: Fume Hood (Face Velocity > 100 fpm)Secondary: N95 or P100 (if hood unavailable)Fume Hood (Sash at working height)Full-face Respirator with P100/Organic Vapor cartridges
Hand Protection Double Gloving Required: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Splash Protection: Inner: Nitrile (4 mil)Outer: Nitrile (Long Cuff) or NeopreneChem-Resistant: Silver Shield® or heavy-duty Butyl Rubber
Eye/Face Chemical Safety Goggles (ANSI Z87.1+)Chemical Safety Goggles + Face Shield (if >100mL)Full-face Respirator (Integrated eye protection)
Body Lab Coat (Cotton/Poly blend), Closed-toe shoesChemical-Resistant Lab Coat or Apron (Tyvek®)Tyvek® Suit (Level C PPE)

Expert Insight: Do not rely on latex gloves. Pyridine derivatives can permeate latex rapidly. Nitrile provides superior resistance to the organic backbone, while double-gloving creates a buffer zone for doffing without skin contact.

Operational Protocols: Step-by-Step

Phase A: Engineering Controls & Preparation

Before opening the vial:

  • Verify Airflow: Ensure the fume hood monitor indicates flow is within the safe range (typically 80–120 fpm).

  • Static Mitigation: Organic powders like pyrazole acids are prone to static charge. Use an ionizing fan or antistatic gun inside the hood to prevent powder scattering ("fly-out") during weighing.

  • Decontamination Zone: Place a disposable absorbent pad (bench coat) in the work area to capture minor particulate fallout.

Phase B: Weighing & Transfer (Critical Risk Step)

The highest risk of exposure occurs when the solid is mobile.

  • Tare First: Place the receiving vessel (flask/vial) on the balance and tare it before opening the chemical container.

  • Spatula Selection: Use a long-handled, narrow stainless steel spatula. Avoid plastic spatulas which generate static.

  • The "Tunnel" Technique: When transferring from the stock bottle to the balance, keep the travel distance inside the hood to a minimum (less than 6 inches). Do not lift the spatula high; keep it near the floor of the hood.

  • Immediate Solubilization: Once weighed, immediately add the solvent (e.g., DMSO, Methanol) to the solid. Wet solids are safer solids.

Phase C: Reaction & Workup
  • Acidic Off-gassing: If reacting this acid with thionyl chloride or oxalyl chloride to form an acid chloride, expect the release of HCl and SO₂. This must be done in a hood with active scrubbing or venting.

  • Quenching: When quenching reactions involving this intermediate, use a cooling bath. The amine/acid functionalities can lead to exotherms during pH adjustments.

Emergency Response & Disposal

Biological Exposure Response[2][7]
  • Eye Contact: Immediate irrigation is non-negotiable. The carboxylic acid group can cause corneal opacity. Flush for 15 minutes minimum .

  • Skin Contact: Wash with soap and water.[1][2][5][6] Do not use alcohol or acetone; these solvents can drive the pyridine moiety deeper into the dermis.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal Logic

Segregation is vital to prevent unexpected side reactions in the waste drum.

  • Stream A (Solid Waste): Contaminated gloves, paper towels, and weighing boats. Double-bag in polyethylene bags. Label as "Hazardous Solid Waste - Toxic/Irritant."

  • Stream B (Liquid Waste):

    • If dissolved in organic solvent: Organic Waste (Halogenated/Non-Halogenated) .

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as the pyridine ring can form unstable N-oxides or degrade violently.

Decision Logic for PPE (Visualization)

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the state of the material and the operation being performed.

PPE_Decision_Tree Start Start: Handling 3-Amino-1-pyridin-3-ylpyrazole-4-carboxylic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Reaction Mix State_Check->Liquid Task_Solid Task: Weighing or Transfer Solid->Task_Solid Task_Liquid Task: Heating or Quenching Liquid->Task_Liquid Risk_Inhalation Risk: Dust Inhalation & Static Task_Solid->Risk_Inhalation Risk_Splash Risk: Corrosive Splash & Vapors Task_Liquid->Risk_Splash PPE_Solid PPE REQ: 1. Fume Hood (Mandatory) 2. N95 Backup 3. Double Nitrile Gloves 4. Antistatic Gun Risk_Inhalation->PPE_Solid PPE_Liquid PPE REQ: 1. Fume Hood (Sash Low) 2. Chemical Goggles + Face Shield 3. Chem-Resistant Apron Risk_Splash->PPE_Liquid

Caption: Operational logic flow for selecting Personal Protective Equipment based on physical state and specific risk factors.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011).[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[7] Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Compound Summary: Pyridine-2-carboxylic acid (Structural Analog Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.